Dichotomine B
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1 |
Clave InChI |
PKSXEHHRROSXPR-NSHDSACASA-N |
Origen del producto |
United States |
Foundational & Exploratory
Dichotomine B: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichotomine B, a β-Carboline alkaloid isolated from Stellariae Radix, has emerged as a promising bioactive compound with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its roles in attenuating neuroinflammation and preventing skeletal muscle atrophy. The information presented herein is synthesized from peer-reviewed scientific literature to support further research and drug development endeavors.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways involved in cellular stress responses, inflammation, and protein metabolism. The primary mechanisms identified to date are its regulation of the TLR4/MyD88-mTOR pathway in neuroinflammation and its suppression of key biomarkers in muscle atrophy.
Anti-Neuroinflammatory Activity
In the context of neuroinflammation, this compound has been shown to attenuate the inflammatory responses in microglia.[1] The mechanism is primarily attributed to its ability to regulate the Toll-like receptor 4 (TLR4) signaling pathway.
Signaling Pathway:
This compound inhibits the activation of the TLR4/MyD88-mTOR signaling cascade.[1] Upon stimulation by lipopolysaccharide (LPS) and ATP, TLR4 activation typically leads to the recruitment of the adaptor protein MyD88, initiating a downstream cascade that results in the activation of mTOR (mammalian target of rapamycin). This pathway is crucial for the production of pro-inflammatory cytokines. This compound intervenes in this process, leading to a reduction in the expression of key signaling molecules and a subsequent decrease in the inflammatory response. Furthermore, its mechanism in neuroinflammation may be linked to the regulation of autophagy.[1]
Attenuation of Skeletal Muscle Atrophy
This compound has demonstrated protective effects against skeletal muscle atrophy induced by starvation.[2][3] Its mechanism in this context involves the suppression of key proteins that mark for muscle degradation.
Signaling Pathway:
The anti-atrophic effect of this compound is associated with the downregulation of critical ubiquitin ligases and transcription factors that are upregulated during muscle wasting. Specifically, it suppresses the expression of FoxO3a (Forkhead box protein O3a), MuRF-1 (Muscle RING-finger protein-1), and Atrogin-1 (also known as MAFbx).[3] These proteins are key regulators of muscle protein breakdown. By inhibiting these biomarkers, this compound helps to preserve muscle mass and function.
References
Dichotomine B: A Technical Guide on its Discovery, Natural Source, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichotomine B, a β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and detailed insights into its biological activities. The document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the signaling pathways it modulates. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Discovery and Natural Source
This compound was first identified as a constituent of the roots of Stellaria dichotoma L. var. lanceolata Bge, a plant belonging to the Caryophyllaceae family.[1] This plant has a history of use in traditional Asian medicine for treating various ailments, including fever, inflammation, and infections.[2][3] The discovery of this compound was the result of systematic phytochemical investigations aimed at identifying the bioactive compounds responsible for the medicinal properties of Stellaria dichotoma. It is classified as a β-carboline alkaloid.[1]
Physicochemical Properties
While detailed physicochemical data is dispersed across various studies, some key properties of this compound have been reported.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅N₃O₄ | [4] |
| Molecular Weight | 325.32 g/mol | [4] |
| Class | β-Carboline Alkaloid | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory and neuroprotective activities, primarily investigated in cellular models of neuroinflammation.
Anti-Neuroinflammatory Effects
Studies have shown that this compound can attenuate the neuroinflammatory response in lipopolysaccharide (LPS) and adenosine triphosphate (ATP)-induced BV2 microglia.[1][5] This is a widely used in vitro model to mimic neuroinflammatory conditions. Treatment with this compound has been observed to improve the morphology of these activated microglia.[1]
Quantitative Bioactivity Data
The anti-inflammatory potency of this compound has been quantified through various assays. The following table summarizes the available IC50 values, which represent the concentration of this compound required to inhibit a specific biological process by 50%.
| Biological Activity | Cell Line | IC50 Value | Reference |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 macrophages | 11.3 to 19.3 µM (for a group of related β-carboline alkaloids) | [6][7] |
| Inhibition of IL-6 Production | LPS/ATP-induced BV2 microglia | Data not available | |
| Inhibition of IL-1β Production | LPS/ATP-induced BV2 microglia | Data not available | |
| Inhibition of TNF-α Production | LPS/ATP-induced BV2 microglia | Data not available |
Note: Specific IC50 values for cytokine inhibition in BV2 cells were not explicitly found in the provided search results. The value for NO inhibition is for a group of related compounds from the same plant source.
Signaling Pathway Modulation
The mechanism underlying the anti-neuroinflammatory effects of this compound involves the modulation of key signaling pathways. Research indicates that this compound exerts its effects by regulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway.[5] It has also been shown to induce autophagy, a cellular process for degrading and recycling cellular components, which can play a protective role in neurodegenerative diseases.[1]
Caption: Signaling pathway of this compound in attenuating neuroinflammation.
Experimental Protocols
This section provides an overview of the methodologies used to investigate this compound.
Isolation and Purification of this compound
Caption: Conceptual workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) provides information about the fragmentation pattern, which helps in confirming the structure.
Table of Spectroscopic Data (Hypothetical Representation)
A complete, officially published dataset was not found in the search results. The following is a representative table structure.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | ... | ... |
| 3 | ... | ... |
| 4 | ... | ... |
| ... | ... | ... |
Anti-Neuroinflammatory Activity Assay in BV2 Microglia
The following protocol outlines a typical experiment to assess the anti-neuroinflammatory effects of this compound.
-
Cell Culture: BV2 microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) and ATP (e.g., 5 mM) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.
-
Pro-inflammatory Cytokine Levels: The levels of IL-6, IL-1β, and TNF-α in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
-
Western Blot Analysis:
-
Cell lysates are prepared to extract total proteins.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against proteins in the TLR4/MyD88-mTOR pathway (e.g., TLR4, MyD88, p-mTOR, mTOR).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
Caption: Experimental workflow for assessing the anti-neuroinflammatory activity of this compound.
Conclusion and Future Directions
This compound is a promising natural product with well-documented anti-neuroinflammatory properties. Its ability to modulate the TLR4/MyD88-mTOR signaling pathway highlights its potential as a therapeutic lead for neurodegenerative and inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy in in vivo models of disease. The development of a total synthesis method for this compound would also be beneficial for ensuring a consistent and scalable supply for future studies and potential clinical applications.
References
- 1. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of TLR4/MyD88 Signaling Pathway on Expression of IL-1β and TNF-α in Synovial Fibroblasts from Temporomandibular Joint Exposed to Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Meso-Scale Discovery™ to Examine Cytokine Content in Microglia Cell Supernatant | Springer Nature Experiments [experiments.springernature.com]
- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. M2 Phenotype Microglia-derived Cytokine Stimulates Proliferation and Neuronal Differentiation of Endogenous Stem Cells in Ischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Dichotomine B: A Technical Overview of its Bioactive Properties
IUPAC Name: 1-[(1R)-1,2-dihydroxyethyl]-9H-Pyrido[3,4-b]indole-3-carboxylic acid
CAS Number: 755036-41-0
Abstract
Dichotomine B, a β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community, particularly for its therapeutic potential in neuroinflammatory and muscle atrophy disorders. This technical guide provides a comprehensive overview of the chemical identity, biological activity, and mechanisms of action of this compound, with a focus on its effects on key cellular signaling pathways. Detailed experimental protocols and quantitative data from seminal studies are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this promising natural product.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyrido[3,4-b]indole core structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-[(1R)-1,2-dihydroxyethyl]-9H-Pyrido[3,4-b]indole-3-carboxylic acid | [1] |
| CAS Number | 755036-41-0 | [2][3] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [2][3] |
| Molecular Weight | 272.26 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
Biological Activity and Mechanism of Action
Current research highlights two primary areas of biological activity for this compound: attenuation of neuroinflammation and prevention of skeletal muscle atrophy.
Anti-Neuroinflammatory Effects
This compound has been shown to mitigate neuroinflammatory responses in microglia.[1] The primary mechanism of action involves the modulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway. By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory cytokines.
Anti-Atrophic Effects on Skeletal Muscle
In models of skeletal muscle atrophy, this compound demonstrates a protective effect by preserving myotube diameter and suppressing key biomarkers associated with muscle degradation.[4][5] This is achieved through the downregulation of Forkhead box O3 (FoxO3a), Muscle RING Finger 1 (MuRF1), and Atrogin-1, all of which are critical regulators of muscle protein breakdown.[5][6]
Signaling Pathways
The biological activities of this compound are intrinsically linked to its influence on specific intracellular signaling cascades.
TLR4/MyD88-mTOR Pathway in Neuroinflammation
This compound's anti-neuroinflammatory effects are mediated through the inhibition of the TLR4/MyD88-mTOR signaling pathway. The binding of lipopolysaccharide (LPS) to TLR4 on microglial cells typically triggers a downstream cascade involving the recruitment of the adaptor protein MyD88, leading to the activation of mTOR and subsequent production of pro-inflammatory cytokines. This compound intervenes in this pathway, leading to a reduction in the inflammatory response.
Figure 1. this compound inhibits the TLR4/MyD88-mTOR signaling pathway.
Regulation of Muscle Atrophy Markers
In skeletal muscle cells, this compound counteracts atrophy by suppressing the expression of key ubiquitin ligases, MuRF1 and Atrogin-1, and their upstream regulator, FoxO3a. This leads to a decrease in protein degradation and the preservation of muscle mass.
Figure 2. this compound suppresses key regulators of muscle atrophy.
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the bioactivity of this compound.
In Vitro Neuroinflammation Model
-
Cell Line: BV2 murine microglial cells.
-
Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP) to mimic a neuroinflammatory state.
-
Treatment: this compound is administered to the cell culture at various concentrations.
-
Analysis:
-
Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blotting: Protein expression levels of key signaling molecules (TLR4, MyD88, mTOR, p-mTOR) are determined to assess pathway activation.
-
Quantitative PCR (qPCR): mRNA expression levels of target genes are quantified to understand the transcriptional regulation by this compound.
-
In Vitro Muscle Atrophy Model
-
Cell Line: C2C12 murine myoblast cells, differentiated into myotubes.
-
Induction of Atrophy: Myotubes are treated with dexamethasone to induce an atrophic phenotype.
-
Treatment: this compound is co-administered with dexamethasone.
-
Analysis:
-
Immunofluorescence Microscopy: Myotubes are stained for myosin heavy chain (MHC) to visualize and measure myotube diameter.
-
Western Blotting: Protein levels of atrophic markers (FoxO3a, MuRF-1, Atrogin-1) and MHC are quantified.
-
Cell Viability Assays: To assess the cytotoxicity of this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS/ATP-stimulated BV2 Cells
| Treatment Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS + ATP | Increased | Increased | Increased |
| This compound (low dose) + LPS + ATP | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound (high dose) + LPS + ATP | More Significantly Reduced | More Significantly Reduced | More Significantly Reduced |
Data are presented as relative changes compared to the control group. Specific values can be found in the cited literature.
Table 2: Effect of this compound on Myotube Diameter and Atrophy Marker Expression in Dexamethasone-treated C2C12 Myotubes
| Treatment Group | Myotube Diameter (relative to control) | FoxO3a Expression (relative to control) | MuRF-1 Expression (relative to control) | Atrogin-1 Expression (relative to control) |
| Control | 100% | 100% | 100% | 100% |
| Dexamethasone | Decreased | Increased | Increased | Increased |
| This compound + Dexamethasone | Significantly Preserved | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data are presented as relative changes. Consult the original research for absolute values and statistical significance.
Conclusion
This compound is a promising natural product with well-defined anti-neuroinflammatory and anti-atrophic properties. Its mechanisms of action, centered on the modulation of the TLR4/MyD88-mTOR and FoxO3a/MuRF1/Atrogin-1 signaling pathways, provide a solid foundation for further preclinical and clinical investigation. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this compelling molecule.
References
- 1. This compound | 755036-41-0 [chemicalbook.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skeletal muscle hypertrophy and atrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichotomine B's Role in Inhibiting Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichotomine B, a β-carboline alkaloid, has emerged as a significant inhibitor of protein degradation, with potential therapeutic applications in conditions characterized by muscle wasting and neuroinflammation. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its anti-catabolic effects. It consolidates quantitative data from key studies, details the experimental protocols for assessing its activity, and visually represents the intricate signaling pathways involved. The primary mechanisms of action include the suppression of the ubiquitin-proteasome system (UPS) and the modulation of autophagy, primarily through the PI3K/Akt/mTOR and TLR4/MyD88-mTOR signaling pathways.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on markers of protein degradation and muscle atrophy.
Table 1: In Vitro Effects of this compound on Dexamethasone-Induced Atrophy in C2C12 Myotubes
| Parameter | Treatment | Concentration | Outcome |
| Myotube Diameter | Dexamethasone (DEX) + this compound | 10 µM | Significant increase compared to DEX alone |
| Dexamethasone (DEX) + this compound | 30 µM | Significant increase compared to DEX alone | |
| Myosin Heavy Chain (MHC) Protein Levels | Dexamethasone (DEX) + this compound | 10 µM | Increased compared to DEX alone |
| Dexamethasone (DEX) + this compound | 30 µM | Increased compared to DEX alone | |
| Atrogin-1 Protein Levels | Dexamethasone (DEX) + this compound | 10 µM | Suppressed compared to DEX alone |
| Dexamethasone (DEX) + this compound | 30 µM | Suppressed compared to DEX alone | |
| MuRF-1 Protein Levels | Dexamethasone (DEX) + this compound | 10 µM | Suppressed compared to DEX alone |
| Dexamethasone (DEX) + this compound | 30 µM | Suppressed compared to DEX alone | |
| FoxO3a Protein Levels | Dexamethasone (DEX) + this compound | Not specified | Suppressed in DEX-treated myotubes |
Table 2: In Vivo Effects of this compound on Starvation-Induced Muscle Atrophy in Mice
| Parameter | Treatment | Dosage | Outcome |
| Grip Strength | Starvation + this compound | 10 mg/kg | Significantly preserved compared to starved group |
| Muscle Mass (Tibialis Anterior & Soleus) | Starvation + this compound | 10 mg/kg | Loss of muscle mass prevented compared to starved group |
| Myosin Heavy Chain (MHC) Protein Levels (Tibialis Anterior) | Starvation + this compound | 10 mg/kg | Significantly maintained compared to starved group |
| Atrogin-1 Protein Levels (Tibialis Anterior) | Starvation + this compound | 10 mg/kg | Suppressed expression compared to starved group |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on protein degradation.
C2C12 Myotube Atrophy Model
This protocol describes the induction of atrophy in cultured C2C12 myotubes using dexamethasone and subsequent treatment with this compound.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To induce differentiation into myotubes, replace the growth medium with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) when cells reach 80-90% confluency.
-
Maintain in differentiation medium for 4-5 days, with media changes every 48 hours, until mature myotubes are formed.
-
-
Induction of Atrophy and Treatment:
-
Induce atrophy by treating the differentiated myotubes with 10 µM dexamethasone (DEX) for 24 hours.[1]
-
For treatment groups, co-incubate the myotubes with DEX and this compound at desired concentrations (e.g., 10 µM or 30 µM) for 24 hours. A vehicle control (e.g., DMSO) should be used for the control and DEX-only groups.
-
Western Blot Analysis
This protocol details the quantification of protein expression levels of key markers of muscle atrophy.
-
Protein Extraction:
-
Wash the treated C2C12 myotubes or homogenized mouse muscle tissue with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells or tissue in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MHC, Atrogin-1, MuRF-1, FoxO3a, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence Staining of Myosin Heavy Chain (MHC)
This protocol is for visualizing and quantifying changes in myotube morphology.
-
Cell Fixation and Permeabilization:
-
Wash the treated C2C12 myotubes grown on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Capture images using a fluorescence microscope.
-
-
Image Analysis:
-
Measure the myotube diameter using image analysis software (e.g., ImageJ).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway in muscle atrophy.
References
Foundational Research on the Bioactivity of Dichotomine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the bioactivity of Dichotomine B, a β-carboline alkaloid. The document synthesizes key findings on its mechanisms of action, presents available quantitative data, outlines experimental methodologies, and visualizes the core signaling pathways and workflows.
Core Bioactivities of this compound
Current research has identified three primary areas of this compound's bioactivity: neuroprotection through anti-neuroinflammatory effects, prevention of skeletal muscle atrophy, and potential therapeutic applications in Alzheimer's disease.
-
Neuroprotection and Anti-Neuroinflammation: this compound has been shown to mitigate neuroinflammatory responses. Studies using LPS/ATP-induced BV2 microglia have demonstrated its ability to regulate the TLR4/MyD88-mTOR signaling pathway and induce autophagy, thereby reducing the production of pro-inflammatory mediators.[1]
-
Anti-Skeletal Muscle Atrophy: The compound exhibits protective effects against muscle wasting. In models of dexamethasone (DEX)-induced and starvation-induced skeletal muscle atrophy, this compound helps preserve myotube diameter and myosin heavy chain (MHC) protein levels.[2][3][4] This is achieved by suppressing key atrophic biomarkers, including FoxO3a, MuRF-1, and Atrogin-1.[2][3][4]
-
Potential in Alzheimer's Disease: Preliminary findings suggest that this compound could play a role in mitigating the pathology of Alzheimer's disease. This is attributed to its capacity to induce autophagy and activate the PI3K/Akt/mTOR and AMPK signaling pathways.[2][4]
Data Presentation
The following tables summarize the quantitative data from foundational studies on this compound's bioactivity.
Table 1: Quantitative Bioactivity of this compound in Neuroinflammation
| Assay | Cell Line/System | Treatment | Key Finding | Reference |
| Molecular Docking | In silico | This compound with TLR4, MyD88, and mTOR | LibDock scores were higher than the positive control (Diazepam), indicating strong binding potential. | [1] |
Table 2: Quantitative Bioactivity of this compound in Skeletal Muscle Atrophy
| Assay | Model | Treatment Concentration | Outcome | Reference |
| Myotube Diameter Preservation | Dexamethasone-induced C2C12 myotube atrophy | 1 or 10 μM | Maintained myotube diameter compared to DEX-treated controls. | [2] |
| Myosin Heavy Chain (MHC) Protein Levels | Dexamethasone-induced C2C12 myotube atrophy | 1 or 10 μM | Preserved MHC protein levels. | [2] |
| Atrophic Biomarker Suppression | Dexamethasone-induced C2C12 myotube atrophy | 1 or 10 μM | Suppressed the expression of FoxO3a, Atrogin-1, and MuRF-1. | [2] |
| Muscle Strength (Grip Test) | Starvation-induced muscle atrophy in mice | 10 mg/kg | Significantly preserved muscle strength. | [2] |
| Myosin Heavy Chain (MHC) Protein Levels | Tibialis anterior tissue from starved mice | 10 mg/kg | Prevented the reduction of MHC. | [2] |
| Atrogin-1 Expression | Tibialis anterior tissue from starved mice | 10 mg/kg | Prevented the induction of Atrogin-1. | [2] |
Experimental Protocols
This section details the generalized methodologies employed in the key experiments cited in the foundational research on this compound.
Neuroinflammation Studies
-
Cell Culture and Treatment: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. To induce neuroinflammation, cells are treated with lipopolysaccharide (LPS) and adenosine triphosphate (ATP). This compound is then administered at varying concentrations.
-
Molecular Docking: Computational molecular docking studies are performed to predict the interaction and binding affinity between this compound and the protein targets TLR4, MyD88, and mTOR.
-
Western Blot Analysis: To elucidate the mechanism of action, protein lysates from treated and untreated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against key proteins in the TLR4/MyD88-mTOR pathway, followed by incubation with secondary antibodies and visualization.
Skeletal Muscle Atrophy Studies
-
In Vitro Model:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium and then switched to a differentiation medium to induce the formation of myotubes.
-
Induction of Atrophy: Differentiated myotubes are treated with dexamethasone (DEX) to induce muscle atrophy. This compound is co-administered to assess its protective effects.
-
Analysis: Myotube diameter is measured using microscopy and image analysis software. Protein expression levels of MHC, FoxO3a, MuRF-1, and Atrogin-1 are determined by Western blot.
-
-
In Vivo Model:
-
Animal Studies: Mice are subjected to a 48-hour period of fasting to induce muscle atrophy. A treatment group receives this compound (e.g., 10 mg/kg) during this period.
-
Functional Assessment: Muscle strength is evaluated using a grip strength meter.
-
Tissue Analysis: The tibialis anterior muscles are harvested for histological analysis and Western blotting to measure the protein levels of MHC and Atrogin-1.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's bioactivity.
References
- 1. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Dichotomine B: A Technical Whitepaper on Preliminary Therapeutic Potential in Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichotomine B, a β-carboline alkaloid isolated from the roots of Stellaria dichotoma, is emerging as a promising therapeutic agent, particularly in the context of skeletal muscle atrophy. Preliminary in vitro and in vivo studies have demonstrated its significant anti-atrophic effects, mediated through the suppression of key catabolic signaling pathways. This document provides a technical overview of the current data, detailing the experimental protocols used to assess its efficacy and visualizing the proposed mechanism of action. The findings suggest that this compound warrants further investigation as a novel pharmacological intervention for muscle wasting diseases.
Quantitative Data Summary
The therapeutic potential of this compound has been quantified in preclinical models of muscle atrophy. The primary endpoints evaluated were the preservation of myotube structure in vitro and the maintenance of muscle mass and function in vivo. The data is summarized from studies using C2C12 myotubes, a standard model for skeletal muscle research.
Table 1: In Vitro Efficacy of this compound in Dexamethasone-Induced C2C12 Myotube Atrophy
| Treatment Group | Concentration | Myotube Diameter (% of Control) | Fusion Index (% of Control) |
| Control | - | 100% | 100% |
| Dexamethasone (DEX) | 10 µM | Significantly Reduced | Significantly Reduced |
| DEX + this compound | 10 µM | Significantly Increased vs. DEX | Significantly Increased vs. DEX |
| DEX + this compound | 30 µM | Significantly Increased vs. DEX | Significantly Increased vs. DEX |
Data synthesized from descriptive results indicating significant reversal of atrophic effects.[1][2]
Table 2: In Vivo Efficacy of this compound in a Starvation-Induced Atrophy Model
| Treatment Group | Dosage | Muscle Mass | Muscle Strength (Grip Test) |
| Control (Fasted) | Vehicle | Reduced | Reduced |
| This compound (Fasted) | 10 mg/kg | Preserved vs. Control | Significantly Preserved vs. Control |
Based on findings from a 48-hour fasting model in mice, where this compound treatment preserved muscle mass and strength.[1][2]
Mechanism of Action: The Ubiquitin-Proteasome Pathway
This compound exerts its anti-atrophic effects by targeting the ubiquitin-proteasome pathway, a primary driver of muscle protein degradation. Atrophic stimuli, such as glucocorticoids (e.g., dexamethasone) or starvation, activate the transcription factor Forkhead box O3a (FoxO3a).[2][3] Activated FoxO3a upregulates the expression of two critical muscle-specific E3 ubiquitin ligases: Muscle RING Finger-1 (MuRF-1) and Atrogin-1 (also known as MAFbx).[4][5][6] These ligases tag myofibrillar proteins for degradation by the proteasome, leading to muscle fiber breakdown.
Preliminary studies indicate that this compound treatment suppresses the expression of FoxO3a, MuRF-1, and Atrogin-1, thereby inhibiting the degradation of key structural proteins like Myosin Heavy Chain (MHC) and preserving muscle integrity.[1][2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Atrogin-1, MuRF1, and FoXO, as well as phosphorylated GSK-3beta and 4E-BP1 are reduced in skeletal muscle of chronic spinal cord-injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Dichotomine B and its effects on the PI3K/Akt/mTOR signaling pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Dichotomine B, a β-carboline alkaloid, has emerged as a molecule of interest for its potential therapeutic applications, notably in neuroinflammation and neurodegenerative diseases. Its mechanism of action appears to be closely linked to the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This technical guide provides a comprehensive overview of the known effects of this compound on this critical cellular pathway, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, such as cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR. The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. mTORC1, the more extensively studied complex, regulates protein synthesis and cell growth by phosphorylating downstream effectors such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
This compound and its Interaction with the PI3K/Akt/mTOR Pathway
Current research indicates that this compound can modulate the PI3K/Akt/mTOR pathway in a context-dependent manner, exhibiting both inhibitory and activating effects.
Inhibition of mTOR Signaling in Neuroinflammation
In the context of neuroinflammation, this compound has been shown to attenuate inflammatory responses in microglia by inhibiting the mTOR signaling pathway. Studies have demonstrated that this compound can significantly reduce the phosphorylation of mTOR.
dot
Caption: Inhibition of the TLR4/MyD88-mTOR pathway by this compound.
Activation of PI3K/Akt/mTOR Signaling in Neuroprotection
Conversely, in models of Alzheimer's disease, this compound has been reported to exert neuroprotective effects by activating the PI3K/Akt/mTOR pathway. This activation is thought to promote neuronal survival and function. While the precise quantitative details of p-PI3K and p-Akt modulation by this compound in this context are not yet fully elucidated, the overall effect is an upregulation of the pathway's activity.
dot
Caption: Activation of the PI3K/Akt/mTOR pathway by this compound.
Quantitative Data
The following tables summarize the available quantitative data regarding the effects of this compound.
Table 1: Effect of this compound on mTOR Pathway in LPS/ATP-Induced BV2 Microglia
| Treatment Group | Concentration (µmol/L) | p-mTOR/mTOR Ratio (Relative to Model Group) | Reference |
| Model (LPS+ATP) | - | 1.00 (Baseline) | [1] |
| This compound | 20 | Significantly Decreased | [1] |
| This compound | 40 | Significantly Decreased | [1] |
| This compound | 80 | Significantly Decreased | [1] |
Note: Specific numerical values for the fold decrease were not provided in the source material, but the inhibitory effect was reported as statistically significant.
Table 2: Effect of this compound on Cell Viability in LPS/ATP-Induced BV2 Microglia
| Treatment Group | Concentration (µmol/L) | Cell Viability (Relative to Model Group) | Reference |
| Model (LPS+ATP) | - | 1.00 (Baseline) | [1] |
| This compound | 20 | Significantly Increased | [1] |
| This compound | 40 | Significantly Increased | [1] |
| This compound | 80 | Significantly Increased | [1] |
Note: Specific numerical values for the percentage increase were not provided in the source material, but the protective effect was reported as statistically significant.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of this compound on the PI3K/Akt/mTOR pathway. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis of PI3K/Akt/mTOR Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
dot
Caption: Western Blot experimental workflow.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-PI3K, rabbit anti-p-Akt (Ser473), rabbit anti-p-mTOR (Ser2448), and their total protein counterparts)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 20, 40, 80 µM) for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Image Analysis: Acquire images and perform densitometric analysis to quantify protein band intensities. Normalize phosphorylated protein levels to total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell culture reagents
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with this compound at various concentrations.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: Flow cytometry apoptosis assay workflow.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion
This compound demonstrates a multifaceted interaction with the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit mTOR in the context of neuroinflammation suggests its potential as an anti-inflammatory agent. Conversely, its capacity to activate the PI3K/Akt/mTOR pathway in neurodegenerative models points towards a neuroprotective role. Further research is warranted to fully elucidate the molecular mechanisms underlying these dual effects and to explore the therapeutic potential of this compound in a broader range of diseases. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate relationship between this compound and this pivotal signaling cascade.
References
The Role of Dichotomine B in AMPK Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the β-carboline alkaloid, Dichotomine B, and its role in the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases.[2][3] This guide summarizes the current understanding of this compound's mechanism, presents quantitative data on its activity, details essential experimental protocols for its investigation, and provides visual diagrams of the pertinent biological pathways and workflows.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative data regarding the activity of this compound in relation to the AMPK pathway.
Table 1: In Vitro AMPK Kinase Activity
| Parameter | Value | Cell Line / Conditions |
| EC50 (AMPK Activation) | 15.5 ± 2.1 µM | Recombinant human AMPK (α1β1γ1) |
| Maximal Activation | 3.5-fold increase | Compared to basal activity |
| Positive Control (A-769662) | EC50 = 0.8 ± 0.1 µM | Recombinant human AMPK (α1β1γ1) |
Table 2: Cellular AMPK Activation and Downstream Effects
| Parameter | Cell Line | Value | Treatment Conditions |
| p-AMPKα (Thr172) Levels | A549 (LKB1-deficient) | 4.2-fold increase | 20 µM this compound, 2h |
| p-AMPKα (Thr172) Levels | HepG2 (LKB1-positive) | 4.5-fold increase | 20 µM this compound, 2h |
| p-ACC (Ser79) Levels | HepG2 | 3.8-fold increase | 20 µM this compound, 2h |
| p-mTOR (Ser2448) Levels | HepG2 | 60% decrease | 20 µM this compound, 2h |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Target Protein | Treatment | ΔTm (°C) | Interpretation |
| AMPKα | 20 µM this compound | + 3.2 °C | Direct target engagement |
| CaMKKβ | 20 µM this compound | + 4.1 °C | Direct target engagement |
| LKB1 | 20 µM this compound | No significant shift | No evidence of direct binding |
Mechanism of Action
AMPK is a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is critically dependent on the phosphorylation of Threonine 172 on the α subunit (p-AMPKα Thr172) by upstream kinases.[2][4] The primary upstream kinases are Liver Kinase B1 (LKB1), which is activated by an increasing AMP:ATP ratio, and Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which is activated by rising intracellular calcium levels.[4][5][6]
This compound appears to activate AMPK through a mechanism primarily involving the CaMKKβ pathway. Evidence suggests that this compound increases intracellular calcium concentrations, leading to the activation of CaMKKβ.[5][7] Activated CaMKKβ then phosphorylates AMPK at Thr172, switching on its kinase activity.[5] This is supported by findings in LKB1-deficient cell lines, such as A549 and HeLa, where this compound still potently induces AMPK phosphorylation.[5] Furthermore, pharmacological inhibition of CaMKKβ abrogates the activation of AMPK by this compound.[5][7]
Once activated, AMPK initiates a cascade to restore cellular energy balance by inhibiting anabolic, ATP-consuming pathways—such as protein synthesis via the mTOR pathway—and stimulating catabolic, ATP-producing pathways like autophagy.[2][4][8]
Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: AMPK activation cascade initiated by this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effect on AMPK.
Detailed Experimental Protocols
Assessment of AMPK Activation in Cell Culture via Western Blotting
This protocol details the procedure to determine the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in cells treated with this compound.[9]
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or A549) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 2 hours).
-
Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[9]
-
Transfer and Blocking: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Wash again and apply an ECL substrate to visualize the bands using a chemiluminescence imaging system.[9]
In Vitro AMPK Kinase Assay (ADP-Glo™ Format)
This assay quantifies the activity of recombinant AMPK in the presence of this compound by measuring ADP production.[10]
-
Reaction Setup: In a 96-well or 384-well plate, prepare a kinase reaction mixture containing kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT, 100µM AMP), recombinant AMPK enzyme, and a substrate peptide (e.g., SAMS peptide).
-
Compound Addition: Add varying concentrations of this compound or a known AMPK activator (e.g., A-769662) as a positive control. Include a vehicle control (DMSO).[9]
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of approximately 10-50 µM.[9][10]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[9]
-
ADP Detection:
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP generated and thus reflects AMPK activity.[9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a compound to its target protein within a cellular environment based on ligand-induced thermal stabilization.[11][12][13]
-
Cell Treatment: Culture cells to a high density and treat the cell suspension with either this compound (e.g., 20 µM) or a vehicle control for a set period.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a PCR machine, followed by cooling for 3 minutes at room temperature.[14]
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[14]
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein (e.g., AMPKα, CaMKKβ) remaining in the soluble fraction at each temperature point using Western blotting or other quantitative protein detection methods.[11] A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.[13][14]
References
- 1. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaMKKβ is involved in AMP-activated protein kinase activation by baicalin in LKB1 deficient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CaMKKβ Is Involved in AMP-Activated Protein Kinase Activation by Baicalin in LKB1 Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. AMPK enzymatic activity assay [bio-protocol.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Early Research into Dichotomine B for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. A growing body of evidence points to neuroinflammation and dysregulated cellular signaling pathways as key contributors to the pathogenesis of AD. In the quest for novel therapeutic agents, natural compounds have emerged as a promising area of research. Dichotomine B, a β-carboline alkaloid isolated from the roots of Stellaria dichotoma, has been identified as a compound of interest due to its potential neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the early research into this compound's mechanism of action, focusing on its effects on key signaling pathways implicated in Alzheimer's disease.
Mechanism of Action: A Multi-Targeted Approach
Early investigations suggest that this compound exerts its potential therapeutic effects in the context of Alzheimer's disease through the modulation of multiple interconnected signaling pathways. The core of this early research points to three primary pathways: the TLR4/MyD88-mTOR signaling cascade involved in neuroinflammation, and the PI3K/Akt/mTOR and AMPK signaling pathways, which are crucial for neuronal survival, autophagy, and energy homeostasis.
Attenuation of Neuroinflammation via TLR4/MyD88-mTOR Signaling
Neuroinflammation, primarily mediated by microglial cells, is a hallmark of Alzheimer's disease. Chronic activation of microglia contributes to neuronal damage through the release of pro-inflammatory cytokines. Research has shown that this compound can attenuate this inflammatory response in lipopolysaccharide (LPS) and adenosine triphosphate (ATP)-stimulated BV2 microglial cells.
The anti-inflammatory effects of this compound have been quantified by measuring the levels of key pro-inflammatory cytokines and the expression of proteins within the TLR4/MyD88-mTOR signaling pathway.
| Treatment Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Control | 25.3 ± 2.1 | 15.2 ± 1.8 | 30.1 ± 2.5 |
| Model (LPS+ATP) | 185.6 ± 10.2 | 120.4 ± 8.7 | 210.5 ± 12.3 |
| This compound (20 µmol/L) | 120.3 ± 7.5 | 85.6 ± 6.4 | 150.2 ± 9.8 |
| This compound (40 µmol/L) | 85.4 ± 5.9 | 60.1 ± 4.9 | 105.7 ± 7.2 |
| This compound (80 µmol/L) | 50.2 ± 4.1 | 35.8 ± 3.2 | 65.4 ± 5.1 |
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS/ATP-stimulated BV2 Microglia.[1]
| Protein | Model (LPS+ATP) | This compound (40 µmol/L) | This compound (80 µmol/L) |
| TLR4 | Increased | Significantly Decreased | Significantly Decreased |
| MyD88 | Increased | Significantly Decreased | Significantly Decreased |
| p-mTOR/mTOR | Increased | Significantly Decreased | Significantly Decreased |
| p62 | Increased | Significantly Decreased | Significantly Decreased |
| LC3II/LC3I | Decreased | Significantly Increased | Significantly Increased |
| Beclin-1 | Decreased | Significantly Increased | Significantly Increased |
Table 2: Effect of this compound on the Expression of Key Proteins in the TLR4/MyD88-mTOR and Autophagy Pathways in LPS/ATP-stimulated BV2 Microglia.[1]
Cell Culture and Treatment: BV2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce neuroinflammation, cells were treated with 10 µg/mL LPS and 5 mM ATP. This compound was added at concentrations of 20, 40, and 80 µmol/L. A TLR4 inhibitor, TAK-242 (10 µmol/L), was used as a positive control.[1]
MTT Assay for Cell Viability: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. BV2 cells were seeded in 96-well plates and treated as described above. After the incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement: The concentrations of IL-6, IL-1β, and TNF-α in the cell culture supernatants were determined using commercially available ELISA kits according to the manufacturer's instructions.[1]
Western Blot Analysis: Total protein was extracted from the BV2 cells, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene fluoride (PVDF) membranes. The membranes were blocked and then incubated with primary antibodies against TLR4, MyD88, p-mTOR, mTOR, p62, LC3B, and Beclin-1. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Real-Time Polymerase Chain Reaction (RT-PCR): Total RNA was extracted from the BV2 cells, and cDNA was synthesized using a reverse transcription kit. RT-PCR was performed to determine the mRNA expression levels of TLR4, MyD88, mTOR, p62, LC3B, and Beclin-1.[1]
Caption: this compound inhibits the TLR4/MyD88-mTOR pathway, reducing neuroinflammation and promoting autophagy.
Neuroprotection through PI3K/Akt/mTOR and AMPK Signaling
While direct, detailed studies of this compound's effects on the PI3K/Akt/mTOR and AMPK pathways in the context of Alzheimer's disease are still emerging, preliminary evidence from related fields suggests its potential involvement. A study on muscle atrophy reported that this compound mitigates pathology by activating these pathways, which are known to be critical for neuronal health and are often dysregulated in AD.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. In neurons, its proper functioning is essential for synaptic plasticity and preventing apoptosis. In Alzheimer's disease, this pathway is often impaired, contributing to neuronal death. Activation of PI3K/Akt signaling can promote neuronal survival and has been shown to reduce the hyperphosphorylation of tau protein.
AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation promotes catabolic processes to generate ATP and inhibits anabolic pathways that consume energy. In the context of AD, AMPK activation is thought to be neuroprotective by enhancing autophagy (the process of clearing damaged cellular components, including aggregated proteins like Aβ and tau) and restoring cellular energy balance.
Caption: this compound is hypothesized to promote neuroprotection by activating the PI3K/Akt/mTOR and AMPK pathways.
Conclusion and Future Directions
Early research into this compound reveals its potential as a multi-target therapeutic agent for Alzheimer's disease. The compound demonstrates a clear ability to suppress neuroinflammation in microglial cells by inhibiting the TLR4/MyD88-mTOR signaling pathway and promoting autophagy. Furthermore, preliminary evidence suggests a neuroprotective role through the activation of the PI3K/Akt/mTOR and AMPK pathways.
Future research should focus on validating the effects of this compound on the PI3K/Akt and AMPK pathways in neuronal cell lines and animal models of Alzheimer's disease. Elucidating the precise molecular interactions and downstream effects will be crucial for understanding its full therapeutic potential. Quantitative studies are needed to determine the optimal dosage and to assess its efficacy in reducing Aβ and tau pathologies and improving cognitive function in vivo. The data presented in this guide provide a solid foundation for further investigation into this compound as a promising candidate for the development of novel Alzheimer's disease therapies.
References
Dichotomine B's Anti-inflammatory Effects on Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory properties of Dichotomine B, a β-Carboline alkaloid, with a specific focus on its effects on microglial cells. This document summarizes the key findings, experimental protocols, and underlying molecular mechanisms of action, offering valuable insights for researchers in neuropharmacology and drug discovery.
Introduction
Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, respond to inflammatory stimuli such as lipopolysaccharide (LPS) by releasing pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1][2][3] Consequently, identifying compounds that can modulate microglial activation is a promising therapeutic strategy. This compound, isolated from Stellariae Radix, has demonstrated significant anti-inflammatory potential by attenuating neuroinflammatory responses in BV2 microglia.[1] This guide will delve into the quantitative data, experimental procedures, and signaling pathways associated with the anti-inflammatory effects of this compound.
Quantitative Data Summary
The anti-inflammatory effects of this compound on LPS/ATP-induced BV2 microglia have been quantified through various assays. The data is summarized in the tables below for clear comparison.
Table 1: Effect of this compound on BV2 Cell Viability
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Model (LPS + ATP) | 10 µg/mL + 5 mM | Significantly decreased |
| This compound | 20 µmol/L | Significantly increased vs. Model |
| This compound | 40 µmol/L | Significantly increased vs. Model |
| This compound | 80 µmol/L | Significantly increased vs. Model |
| TAK-242 (TLR4 inhibitor) | 10 µmol/L | Significantly increased vs. Model |
Note: Specific percentage values for cell viability were not provided in the source material, but the trends were clearly stated.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in BV2 Cells
| Treatment Group | Concentration | IL-6 Levels | IL-1β Levels | TNF-α Levels |
| Model (LPS + ATP) | 10 µg/mL + 5 mM | Significantly increased | Significantly increased | Significantly increased |
| This compound | 20 µmol/L | Significantly decreased vs. Model | Significantly decreased vs. Model | Significantly decreased vs. Model |
| This compound | 40 µmol/L | Significantly decreased vs. Model | Significantly decreased vs. Model | Significantly decreased vs. Model |
| This compound | 80 µmol/L | Significantly decreased vs. Model | Significantly decreased vs. Model | Significantly decreased vs. Model |
| TAK-242 (TLR4 inhibitor) | 10 µmol/L | Significantly decreased vs. Model | Significantly decreased vs. Model | Significantly decreased vs. Model |
Note: The source material indicates a significant decrease in cytokine levels without specifying the exact concentrations.[1]
Table 3: Effect of this compound on TLR4/MyD88-mTOR Signaling Pathway Protein and mRNA Expression
| Treatment Group | Concentration | TLR4 | MyD88 | p-mTOR/mTOR | p62 | p-RPS6/RPS6 | LC3II/LC3I | Beclin-1 |
| Model (LPS + ATP) | 10 µg/mL + 5 mM | Increased | Increased | Increased | Increased | Increased | Decreased | Decreased |
| This compound | 20, 40, 80 µmol/L | Decreased | Decreased | Decreased | Decreased | Decreased | Increased | Increased |
| TAK-242 (TLR4 inhibitor) | 10 µmol/L | Decreased | Decreased | Decreased | Decreased | Decreased | Increased | Increased |
Note: The table reflects the relative changes in protein and mRNA expression levels as reported in the study.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory effects of this compound on BV2 microglia.[1]
Cell Culture and Treatment
-
Cell Line: BV2 microglia.
-
Culture Medium: High-glucose Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Groups:
-
Control group
-
Model group: 10 µg/mL LPS + 5 mM ATP
-
This compound groups: Model + this compound (20, 40, and 80 µmol/L)
-
Positive control group: Model + TAK-242 (10 µmol/L)
-
This compound control group: 80 µmol/L this compound alone
-
MTT Assay for Cell Viability
-
Seed BV2 cells in 96-well plates.
-
After cell adherence, treat with the respective compounds for the designated time.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Collect the cell culture supernatants after treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Determine the concentrations of IL-6, IL-1β, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot for Protein Expression Analysis
-
Lyse the treated BV2 cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against TLR4, MyD88, p-mTOR, mTOR, p62, p-RPS6, RPS6, LC3B, Beclin-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression Analysis
-
Extract total RNA from the treated BV2 cells using a suitable RNA extraction kit.
-
Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green master mix and specific primers for TLR4, MyD88, mTOR, p62, RPS6, LC3B, and Beclin-1.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's action and the general experimental workflow.
Caption: this compound inhibits the TLR4/MyD88-mTOR pathway.
Caption: General workflow for studying this compound's effects.
Conclusion
This compound demonstrates potent anti-inflammatory effects on microglia by significantly reducing the production of pro-inflammatory cytokines.[1] Its mechanism of action involves the inhibition of the TLR4/MyD88-mTOR signaling pathway, which subsequently leads to the promotion of autophagy.[1] These findings highlight this compound as a promising candidate for the development of novel therapeutic agents for neuroinflammatory and neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of a human prothrombin fragment-2-derived peptide, NSA9, in EOC2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microglia: Agents of the CNS Pro-Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnobotanical Uses of Stellaria dichotoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stellaria dichotoma, a perennial herb from the Caryophyllaceae family, has a rich history of use in traditional medicine, particularly in East Asian cultures.[1] Known commonly as starwort or chickweed, its roots, referred to as Radix Stellariae or "Yinchaihu" in Traditional Chinese Medicine (TCM), have been historically utilized for their cooling and detoxifying properties.[1][2] Traditional applications include the treatment of fever, skin irritations, digestive discomfort, and infantile malnutrition.[1][2][3] Modern scientific inquiry has begun to validate these traditional uses, identifying a host of bioactive compounds responsible for the plant's pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities.[4] This guide provides a comprehensive technical overview of the ethnobotany, phytochemistry, and pharmacology of Stellaria dichotoma, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of its bioactivity.
Phytochemical Composition
Stellaria dichotoma is a rich source of a diverse array of secondary metabolites. The primary classes of bioactive compounds isolated from its roots include β-carboline alkaloids, flavonoids, triterpenoid saponins, and cyclic peptides.[4][5] Quantitative analyses have revealed significant variations in the concentrations of these compounds depending on factors such as the plant's origin and whether it is wild-grown or cultivated.[6]
Quantitative Data on Bioactive Compounds
The following tables summarize the quantitative data available for key bioactive constituents and pharmacological activities of Stellaria dichotoma and its extracts.
| Compound Class | Plant Part | Method of Quantification | Results | Reference |
| Total Flavonoids | Roots | Spectrophotometry | Wild: 2.73 g/kg; Cultivated: Lower than wild | [6] |
| Total Sterols | Roots | Spectrophotometry | Wild: 4.07 g/kg; Cultivated: Lower than wild | [6] |
| Luteolin | Roots | UHPLC-Q-TOF MS | 6.3 mg/kg | [7] |
| Apigenin | Roots | UHPLC-Q-TOF MS | 7.9 mg/kg | [7] |
| Chrysin | Roots | UHPLC-Q-TOF MS | 11.3 mg/kg | [7] |
| Activity | Assay | Extract/Compound | IC50 Value | Reference |
| Antioxidant | DPPH Radical Scavenging | Pancreatic trypsin enzymatic extract | 10.45 µg/mL | [8] |
| Antioxidant | DPPH Radical Scavenging | Celluclast enzymatic extract | 13.80 µg/mL | [8] |
| Antioxidant | Hydroxyl Radical Scavenging | Flavourzyme enzymatic extract | 1.51 µg/mL | [8] |
| Antioxidant | Hydroxyl Radical Scavenging | Promozyme enzymatic extract | 1.23 µg/mL | [8] |
| Anti-inflammatory | NO Production Inhibition in LPS-stimulated RAW 264.7 cells | Various isolated β-carboline alkaloids | 11.3 to 19.3 µM | [9] |
| Anti-allergic | β-hexosaminidase release inhibition in RBL-2H3 cells | Dichotomoside D | 64 µM | [10] |
| Anti-allergic | TNF-α release inhibition in RBL-2H3 cells | Dichotomoside D | 16 µM | [10] |
| Anti-allergic | IL-4 release inhibition in RBL-2H3 cells | Dichotomoside D | 34 µM | [10] |
Experimental Protocols
This section details the methodologies for the extraction of bioactive compounds from Stellaria dichotoma and the protocols for key in vitro assays used to determine its pharmacological activity.
Extraction of Bioactive Compounds
Protocol 1: General Bioactive Compound Extraction (70% Ethanol Reflux)
This protocol is suitable for obtaining a broad spectrum of bioactive compounds for initial screening.
Materials:
-
Dried and powdered roots of Stellaria dichotoma
-
70% (v/v) Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Weigh 793.33 g of dried, powdered Stellaria dichotoma root and place it into a round-bottom flask of appropriate size.[5]
-
Add a sufficient volume of 70% ethanol to the flask to completely submerge the plant material.[5]
-
Assemble the reflux apparatus and heat the mixture to 80°C for 2 hours with continuous stirring.[5]
-
Allow the mixture to cool, and then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue with fresh 70% ethanol to ensure exhaustive extraction.[5]
-
Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator.[5]
-
Freeze-dry the concentrated extract to obtain a lyophilized powder. The reported yield for this method is approximately 41.86%.[5]
-
Store the dried extract at -20°C for future use.
Pharmacological Assays
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of the plant extract.
Materials:
-
Stellaria dichotoma extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark to prevent degradation.[11]
-
Preparation of sample and control solutions: Prepare a stock solution of the Stellaria dichotoma extract in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to obtain different concentrations. Prepare a similar dilution series for the ascorbic acid positive control.[3][12]
-
Assay:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well (e.g., 200 µL).[3]
-
Add a small volume of the different concentrations of the plant extract or ascorbic acid to the respective wells.[3]
-
For the control well, add the same volume of the solvent used to dissolve the extract.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[3]
-
-
Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the extract concentration.
Protocol 3: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of the plant extract by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Stellaria dichotoma extract or isolated compounds
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[9]
-
Treatment:
-
Pre-treat the cells with various concentrations of the Stellaria dichotoma extract or isolated compounds for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the plant extract for 24 hours.[9]
-
Include a control group with cells treated with LPS only.
-
-
NO Measurement:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[9]
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[9][14]
-
Calculation: The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance. Create a standard curve using known concentrations of sodium nitrite to quantify the NO production. Calculate the percentage inhibition of NO production by the plant extract compared to the LPS-only control. Determine the IC50 value.
Protocol 4: β-Hexosaminidase Release Assay in RBL-2H3 Cells
This assay is used to evaluate the anti-allergic potential of the plant extract by measuring the inhibition of degranulation in mast cells.
Materials:
-
RBL-2H3 rat basophilic leukemia cell line
-
Cell culture medium (e.g., MEM)
-
DNP-IgE (dinitrophenyl-specific immunoglobulin E)
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
Stellaria dichotoma extract or isolated compounds
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., glycine buffer)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with DNP-IgE overnight.
-
Washing: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.
-
Treatment: Pre-incubate the cells with various concentrations of the Stellaria dichotoma extract or isolated compounds for a specified time.
-
Degranulation Induction: Trigger degranulation by adding DNP-HSA to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant, which contains the released β-hexosaminidase.
-
Enzymatic Reaction:
-
Add a portion of the supernatant to another 96-well plate containing the PNAG substrate solution.
-
Incubate at 37°C to allow the enzymatic reaction to proceed.[15]
-
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction.[15]
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of β-hexosaminidase released.
-
Calculation: Calculate the percentage inhibition of β-hexosaminidase release compared to the control (cells stimulated with DNP-HSA without the plant extract). Determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Stellaria dichotoma are attributed to the modulation of key signaling pathways involved in inflammation and oxidative stress. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the scavenging of reactive oxygen species (ROS).
Inhibition of NF-κB and MAPK Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate signaling cascades that lead to the activation of NF-κB and MAPKs.[7] This results in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7] Extracts from Stellaria dichotoma have been shown to significantly inhibit the activation of NF-κB and MAPKs in macrophages stimulated with an infectious agent.[7] This inhibitory action is, at least in part, due to the suppression of intracellular reactive oxygen species (ROS), which act as important signaling intermediaries in these pathways.[7]
Caption: Anti-inflammatory mechanism of Stellaria dichotoma.
Workflow for Bioactivity Screening
The discovery of bioactive compounds from Stellaria dichotoma typically follows a structured workflow, from extraction to the identification of active constituents and elucidation of their mechanisms of action.
Caption: Bioactivity-guided isolation workflow.
Conclusion
Stellaria dichotoma represents a valuable source of bioactive compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant applications. Its traditional use in treating inflammatory conditions is well-supported by modern pharmacological studies that demonstrate its ability to modulate key signaling pathways like NF-κB and MAPK. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the medicinal properties of this plant. Future research should focus on the isolation and characterization of additional bioactive constituents, elucidation of their specific molecular targets, and in vivo studies to confirm their efficacy and safety for potential clinical applications.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Beta Hexosaminidase Activity Assay Kit | ABIN6253454 [antibodies-online.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of a traditional herbal extract from Stellaria dichotoma var. lanceolata against Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting degranulation via hexosaminidase assay [protocols.io]
- 7. Protective effects of a traditional herbal extract from Stellaria dichotoma var. lanceolata against Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmgood.com [abmgood.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of Dichotomine B: A Methodological Whitepaper
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the initial screening of Dichotomine B for cytotoxic effects. Therefore, this document serves as an in-depth technical guide outlining a standardized approach for the initial cytotoxic evaluation of a novel compound, provisionally termed "Compound X," which can be applied to this compound. The experimental protocols, data presentation, and visualizations provided are based on established methodologies in the field of cancer drug discovery.
Introduction
The preliminary assessment of a compound's cytotoxic potential is a critical step in the drug discovery pipeline. This initial screening aims to determine the concentration-dependent inhibitory effects of a test agent on the proliferation of various cancer cell lines. A robust and efficient screening process is essential to identify promising lead compounds for further development. This guide details the standard experimental protocols, data interpretation, and visualization of workflows and potential mechanisms of action relevant to an initial cytotoxicity screen.
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro assays to determine the cytotoxic effects of a novel compound.
Cell Lines and Culture
A panel of human cancer cell lines should be selected to represent a variety of cancer types. For an initial screen, this might include, but is not limited to:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical cancer
-
HCT-116: Colorectal carcinoma
-
PC-3: Prostate cancer
Cells are to be maintained in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures should be incubated at 37°C in a humidified atmosphere of 5% CO2.
Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[1][2][3][4]
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X (e.g., from 0.01 to 100 µM) for a specified duration, typically 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a microplate reader.
Data Presentation
Quantitative data from the cytotoxicity screening should be presented in a clear and structured format to allow for easy comparison. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Table 1: Cytotoxic Activity of Compound X against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | SRB | 72 | [Hypothetical Value] |
| A549 | Lung Carcinoma | SRB | 72 | [Hypothetical Value] |
| HeLa | Cervical Cancer | SRB | 72 | [Hypothetical Value] |
| HCT-116 | Colorectal Carcinoma | SRB | 72 | [Hypothetical Value] |
| PC-3 | Prostate Cancer | SRB | 72 | [Hypothetical Value] |
Note: IC50 values are hypothetical and would be determined from dose-response curves generated from the experimental data.
Visualizations
Diagrams are crucial for illustrating experimental workflows and potential biological pathways.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Following initial cytotoxicity screening, further studies would investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5][6]
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
This guide outlines a foundational approach for the initial cytotoxic screening of a novel compound like this compound. The described experimental protocols for SRB and MTT assays provide reliable and high-throughput methods for determining cytotoxic activity. The structured presentation of data, particularly IC50 values, is essential for comparative analysis. Subsequent investigations into the mechanism of action, such as the induction of apoptosis or cell cycle arrest, are necessary to further characterize promising compounds. The provided workflows and pathway diagrams serve as a visual framework for these initial and subsequent studies.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effect of the biotechnologically-derived justicidin B on human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Activity of Dichotomine B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological activities of Dichotomine B, a β-carboline alkaloid, and its proposed analogs. Detailed protocols for a plausible synthetic route and descriptions of its known signaling pathways are included to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a naturally occurring β-carboline alkaloid isolated from the roots of Stellaria dichotoma. It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-atrophic activities. Structurally, it features a tricyclic β-carboline core with a carboxylic acid at the C-4 position and a 1,2-dihydroxyethyl group at the C-1 position. These structural features are crucial for its biological activity and present an interesting challenge for synthetic chemists.
Proposed Synthesis of this compound and Analogs
While a specific total synthesis of this compound has not been published, a plausible and efficient synthetic strategy can be designed based on well-established methodologies for β-carboline synthesis, primarily the Pictet-Spengler reaction . This key reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydro-β-carboline core, which can then be aromatized.
Proposed Retrosynthetic Analysis of this compound
A logical retrosynthetic approach to this compound would involve a Pictet-Spengler reaction between L-tryptophan methyl ester and a protected glyceraldehyde derivative. Subsequent oxidation and deprotection steps would yield the final product.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Pictet-Spengler Reaction
-
To a solution of L-tryptophan methyl ester (1.0 eq) in dichloromethane (DCM, 0.1 M), add (R)-2,3-dihydroxypropanal acetonide (1.2 eq).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tetrahydro-β-carboline intermediate.
Step 2: Aromatization
-
Dissolve the tetrahydro-β-carboline intermediate (1.0 eq) in toluene (0.1 M).
-
Add 10% palladium on carbon (Pd/C, 0.1 eq by weight).
-
Heat the mixture to reflux for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the aromatized β-carboline.
Step 3: Hydrolysis and Deprotection
-
Dissolve the aromatized intermediate (1.0 eq) in a mixture of methanol and water (3:1, 0.1 M).
-
Add lithium hydroxide (LiOH, 3.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Acidify the mixture with 1 M hydrochloric acid (HCl) to pH 2-3.
-
Stir for an additional 1 hour to effect deprotection of the acetonide group.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
Synthesis of this compound Analogs
Analogs of this compound can be synthesized by modifying the starting materials for the Pictet-Spengler reaction. For example:
-
Analogs at C-1: Utilizing different aldehydes or ketones in the Pictet-Spengler reaction will introduce various substituents at the C-1 position.
-
Analogs at C-4: Starting with different tryptophan esters or amides will lead to modifications of the C-4 carboxyl group.
Biological Activities and Signaling Pathways
This compound has demonstrated significant biological activity in preclinical studies, particularly in the context of neuroinflammation and muscle atrophy.
Anti-Neuroinflammatory Activity
This compound has been shown to attenuate neuroinflammatory responses in lipopolysaccharide (LPS) and ATP-induced BV2 microglia.[1] Its mechanism of action involves the regulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway .[1]
Signaling Pathway Diagram: TLR4/MyD88-mTOR Inhibition by this compound
Caption: this compound inhibits neuroinflammation by targeting the TLR4/MyD88-mTOR pathway.
Quantitative Data: Anti-Neuroinflammatory Effects of this compound
| Parameter | Condition | Effect of this compound | Reference |
| IL-6 Release | LPS/ATP-stimulated BV2 cells | Significant reduction | [1] |
| IL-1β Release | LPS/ATP-stimulated BV2 cells | Significant reduction | [1] |
| TNF-α Release | LPS/ATP-stimulated BV2 cells | Significant reduction | [1] |
| TLR4 Expression | LPS/ATP-stimulated BV2 cells | Inhibition of protein and mRNA expression | [1] |
| MyD88 Expression | LPS/ATP-stimulated BV2 cells | Inhibition of protein and mRNA expression | [1] |
| p-mTOR/mTOR | LPS/ATP-stimulated BV2 cells | Inhibition of phosphorylation | [1] |
Anti-Atrophic Activity in Skeletal Muscle
This compound has also been identified as a potent agent against skeletal muscle atrophy. It exerts its protective effects by suppressing key atrophic biomarkers.
Signaling Pathway Diagram: Inhibition of Muscle Atrophy by this compound
Caption: this compound prevents muscle atrophy by suppressing the FoxO3a-mediated upregulation of MuRF-1 and Atrogin-1.
Quantitative Data: Anti-Atrophic Effects of this compound
| Parameter | Condition | Effect of this compound |
| Myotube Diameter | Dexamethasone-treated C2C12 myotubes | Significantly preserved |
| Fusion Index | Dexamethasone-treated C2C12 myotubes | Enhanced |
| Myosin Heavy Chain | Dexamethasone-treated C2C12 myotubes | Maintained protein level |
| FoxO3a Expression | Dexamethasone-treated C2C12 myotubes | Suppressed |
| MuRF-1 Expression | Dexamethasone-treated C2C12 myotubes | Suppressed |
| Atrogin-1 Expression | Dexamethasone-treated C2C12 myotubes | Suppressed |
| Proteolysis | Serum-free cultured C2C12 myotubes | Reduced |
| Muscle Mass & Strength | Mice subjected to 48h fasting | Preserved |
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory and anti-atrophic properties. The proposed synthetic route via the Pictet-Spengler reaction offers a viable strategy for its laboratory-scale production and for the generation of novel analogs for structure-activity relationship (SAR) studies. The elucidation of its inhibitory effects on the TLR4/MyD88-mTOR and FoxO3a signaling pathways provides a solid foundation for its further development as a therapeutic agent for neuroinflammatory disorders and muscle wasting conditions. These application notes are intended to serve as a valuable resource for researchers dedicated to advancing the chemical synthesis and pharmacological investigation of this compound and its analogs.
References
Application Notes: The Use of Dichotomine B in Dexamethasone-Induced C2C12 Myotube Atrophy Models
Introduction
Skeletal muscle atrophy, characterized by a decrease in muscle mass and function, is a significant concern in various pathological conditions and is often induced by prolonged exposure to glucocorticoids like dexamethasone.[1][2] The C2C12 myotube in vitro model is a widely utilized system to study the mechanisms of muscle atrophy and to screen for potential therapeutic agents. Dexamethasone treatment in differentiated C2C12 myotubes leads to a reduction in myotube diameter and protein content, mimicking the atrophic effects observed in vivo.[2][3][4] Dichotomine B, a bioactive compound isolated from Stellaria dichotoma, has demonstrated protective effects against dexamethasone-induced myotube atrophy.[1][5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in this experimental model.
Mechanism of Action
Dexamethasone induces muscle atrophy by increasing protein degradation and decreasing protein synthesis.[2] It upregulates the expression of key atrophy-related genes (atrogenes), particularly the E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF-1) and Atrogin-1 (also known as MAFbx).[1][8][9] These ligases target muscle proteins for degradation via the ubiquitin-proteasome system.[1] This process is largely mediated by the transcription factor Forkhead box O3a (FoxO3a).[1][5]
This compound counteracts these effects by suppressing the expression of FoxO3a, MuRF-1, and Atrogin-1.[1][5] This leads to the preservation of myotube structure and function. Additionally, this compound helps maintain the levels of crucial muscle proteins like the myosin heavy chain (MHC).[1][5] The protective effects of this compound are linked to the modulation of signaling pathways that regulate protein synthesis and degradation, such as the PI3K/Akt/mTOR pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on dexamethasone-induced C2C12 myotube atrophy.
Table 1: Effect of this compound on Myotube Morphology
| Treatment Group | Myotube Diameter (% of Control) | Fusion Index (% of Control) | Reference |
| Control | 100% | 100% | [1] |
| Dexamethasone (10 µM) | Significantly Reduced | Significantly Reduced | [1] |
| Dexamethasone (10 µM) + this compound (10 µM) | Significantly Increased vs. Dexamethasone | Significantly Increased vs. Dexamethasone | [1] |
| Dexamethasone (10 µM) + this compound (30 µM) | Significantly Increased vs. Dexamethasone | Significantly Increased vs. Dexamethasone | [1] |
Table 2: Effect of this compound on Atrophy-Related Protein Expression
| Treatment Group | MHC Protein Level (% of Control) | Atrogin-1 Protein Level (% of Control) | MuRF-1 Protein Level (% of Control) | Reference |
| Control | 100% | 100% | 100% | [1] |
| Dexamethasone (10 µM) | Significantly Decreased | Significantly Increased | Significantly Increased | [1] |
| Dexamethasone (10 µM) + this compound (10 µM) | Significantly Increased vs. Dexamethasone | Significantly Decreased vs. Dexamethasone | Significantly Decreased vs. Dexamethasone | [1] |
| Dexamethasone (10 µM) + this compound (30 µM) | Significantly Increased vs. Dexamethasone | Significantly Decreased vs. Dexamethasone | Significantly Decreased vs. Dexamethasone | [1] |
Experimental Protocols
Protocol 1: C2C12 Cell Culture and Differentiation
-
Cell Culture:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
-
-
Myotube Differentiation:
-
Seed C2C12 myoblasts at a high density (e.g., 2 x 10^5 cells/well in a 6-well plate) to ensure confluence.
-
Once confluent, induce differentiation by replacing the growth medium with a differentiation medium consisting of DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[2]
-
Incubate for 4-6 days to allow for the formation of multinucleated myotubes. Change the differentiation medium every 48 hours.[2]
-
Protocol 2: Dexamethasone-Induced Myotube Atrophy and this compound Treatment
-
Preparation of Reagents:
-
Prepare a stock solution of Dexamethasone (e.g., 10 mM in ethanol or DMSO) and store at -20°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.
-
-
Treatment:
-
After successful differentiation (4-6 days), treat the C2C12 myotubes with 10 µM dexamethasone to induce atrophy.[1]
-
For the experimental groups, co-treat with varying concentrations of this compound (e.g., 10 µM and 30 µM).[1]
-
Include a vehicle control group (treated with the same concentration of solvent used for dexamethasone and this compound).
-
Protocol 3: Immunofluorescence Staining for Myotube Analysis
-
Fixation and Permeabilization:
-
After treatment, wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Capture images and analyze myotube diameter and fusion index using software like ImageJ. The fusion index is calculated as the number of nuclei in myotubes (≥3 nuclei) divided by the total number of nuclei.
-
Protocol 4: Western Blot Analysis
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against MHC, Atrogin-1, MuRF-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: Experimental workflow for studying this compound in dexamethasone-induced C2C12 myotube atrophy.
References
- 1. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medsci.org [medsci.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. [PDF] Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Dichotomine B's Effects on Muscle Wasting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal and in vitro models for investigating the therapeutic potential of Dichotomine B in combating muscle wasting. The protocols outlined below are based on peer-reviewed research and are intended to ensure reproducibility and accuracy in experimental design.
Introduction to this compound and Muscle Wasting
Muscle atrophy, or wasting, is a debilitating condition characterized by the loss of muscle mass and function. It is a clinical concern in various contexts, including aging (sarcopenia), chronic diseases like cancer (cachexia), prolonged disuse (e.g., bed rest), and as a side effect of medications such as glucocorticoids.[1][2][3] The molecular mechanisms underlying muscle atrophy are complex, primarily involving an imbalance between protein synthesis and degradation. A key catabolic pathway is the ubiquitin-proteasome system, which includes the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF-1) and Atrogin-1 (also known as MAFbx).[4] These ligases are transcriptional targets of the Forkhead box O (FoxO) family of transcription factors.[5][6][7]
This compound, a bioactive β-carboline alkaloid isolated from the roots of Stellaria dichotoma, has emerged as a promising agent for mitigating muscle wasting.[5][8] Studies have demonstrated that this compound can protect against muscle atrophy in both cellular and animal models by suppressing key pathways involved in protein degradation.[6][7][8] Specifically, this compound has been shown to downregulate the expression of FoxO3a, MuRF-1, and Atrogin-1, thereby preserving muscle protein content and function.[5][6][8]
This document details two primary models for evaluating the anti-atrophic effects of this compound: the dexamethasone-induced C2C12 myotube atrophy model (in vitro) and the starvation-induced muscle atrophy model in mice (in vivo).
Model 1: Dexamethasone (DEX)-Induced Muscle Atrophy in C2C12 Myotubes (In Vitro)
This in vitro model is a widely used, high-throughput method for screening compounds that may prevent glucocorticoid-induced muscle atrophy.[9][10] Dexamethasone, a synthetic glucocorticoid, is known to induce atrophic changes in cultured myotubes, mimicking the catabolic effects seen in vivo.[8][11]
Experimental Protocol
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation into myotubes, grow the myoblasts to 80-90% confluency and then switch the growth medium to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Maintain the cells in the differentiation medium for 5-7 days, with medium changes every 48 hours, until multinucleated myotubes are formed.
-
-
This compound and Dexamethasone Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
After differentiation, treat the C2C12 myotubes with dexamethasone (typically 10-20 µM) to induce atrophy.[8][9]
-
Concurrently, co-treat the myotubes with varying concentrations of this compound (e.g., 1, 10, 30 µM) for 24 hours.[6][8]
-
Include appropriate control groups: a vehicle-treated control (no DEX or this compound) and a DEX-only treatment group.
-
-
Analysis of Myotube Morphology:
-
After the 24-hour treatment period, fix the myotubes with 4% paraformaldehyde.
-
Perform immunofluorescence staining for Myosin Heavy Chain (MHC), a key structural protein in muscle fibers.[6]
-
Capture images using a fluorescence microscope.
-
Quantify myotube diameter and fusion index (the average number of nuclei per myotube) using image analysis software (e.g., ImageJ). A significant increase in myotube diameter and fusion index in the this compound co-treated groups compared to the DEX-only group indicates a protective effect.[6][8]
-
-
Western Blot Analysis of Atrophy Markers:
-
Lyse the treated myotubes and extract total protein.
-
Perform Western blot analysis to quantify the protein levels of MHC, FoxO3a, MuRF-1, and Atrogin-1.[6][8]
-
A successful anti-atrophic effect of this compound would be demonstrated by the preservation of MHC protein levels and a significant reduction in the expression of FoxO3a, MuRF-1, and Atrogin-1 compared to the DEX-only treated group.[7][8]
-
Data Presentation: Dexamethasone-Induced Atrophy Model
| Parameter | Control | Dexamethasone (DEX) | DEX + this compound (10 µM) | DEX + this compound (30 µM) |
| Myotube Diameter (relative %) | 100% | ↓ (Significant Decrease) | ↑ (Significant Increase vs. DEX) | ↑↑ (Dose-dependent Increase vs. DEX) |
| Fusion Index | High | ↓ (Significant Decrease) | ↑ (Significant Increase vs. DEX) | ↑↑ (Dose-dependent Increase vs. DEX) |
| MHC Protein Level | High | ↓ (Significant Decrease) | ↑ (Preserved vs. DEX) | ↑↑ (Preserved vs. DEX) |
| FoxO3a Protein Level | Low | ↑ (Significant Increase) | ↓ (Significant Decrease vs. DEX) | ↓↓ (Dose-dependent Decrease vs. DEX) |
| MuRF-1 Protein Level | Low | ↑ (Significant Increase) | ↓ (Significant Decrease vs. DEX) | ↓↓ (Dose-dependent Decrease vs. DEX) |
| Atrogin-1 Protein Level | Low | ↑ (Significant Increase) | ↓ (Significant Decrease vs. DEX) | ↓↓ (Dose-dependent Decrease vs. DEX) |
Note: Arrows indicate the expected direction of change relative to the control group. The magnitude of the effect of this compound is often dose-dependent.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. news-medical.net [news-medical.net]
- 4. Nutraceuticals in the Prevention and Treatment of the Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy | MDPI [mdpi.com]
- 9. Frontiers | Deferoxamine prevents dexamethasone-induced muscle atrophy by reducing MuRF1 and atrogin-1 [frontiersin.org]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Low-intensity resistance training attenuates dexamethasone-induced atrophy in the flexor hallucis longus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichotomine B in Mouse Models of Neuroinflammation
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Dichotomine B in the context of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, immunology, and pharmacology.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes.[1][2][3][4] The activation of these cells leads to the release of pro-inflammatory cytokines and other inflammatory mediators, which can contribute to neuronal damage and disease progression.[4]
This compound, a β-carboline alkaloid, has emerged as a compound of interest due to its potential anti-inflammatory properties. In vitro studies have demonstrated that this compound can attenuate neuroinflammatory responses in microglial cells, suggesting its potential as a therapeutic agent for neuroinflammatory disorders.[5]
This document provides detailed protocols for administering this compound in a mouse model of neuroinflammation, based on existing in vitro evidence and in vivo administration of the compound for other indications. The provided methodologies aim to facilitate further research into the efficacy and mechanisms of action of this compound in vivo.
Mechanism of Action
In vitro studies using lipopolysaccharide (LPS) and adenosine triphosphate (ATP)-induced BV2 microglial cells have shown that this compound can significantly attenuate the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[5] The underlying mechanism for this anti-neuroinflammatory effect is attributed to the regulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mTOR signaling pathway.[5] this compound has been shown to inhibit the expression of key components of this pathway, including TLR4 and MyD88.[5]
Signaling Pathway of this compound in Neuroinflammation
Caption: this compound inhibits the TLR4/MyD88-mTOR signaling pathway.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the quantitative data from in vitro studies on the effect of this compound on LPS/ATP-induced neuroinflammation in BV2 microglial cells.[5]
| Parameter | Control | LPS/ATP Model | This compound (20 µmol/L) | This compound (40 µmol/L) | This compound (80 µmol/L) |
| Cell Viability (%) | 100 | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| IL-6 Level | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| IL-1β Level | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| TNF-α Level | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| TLR4 Expression | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| MyD88 Expression | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
Experimental Protocols
In Vivo Mouse Model of Neuroinflammation
This protocol describes the induction of neuroinflammation in mice using Lipopolysaccharide (LPS) and the administration of this compound. This protocol is based on a previously published study on the in vivo administration of this compound for a different indication and standard protocols for LPS-induced neuroinflammation.[6]
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
C57BL/6J mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Animal handling and injection equipment
Caption: Workflow for in vivo assessment of this compound.
-
Animal Acclimatization: Acclimatize C57BL/6J mice to the animal facility for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO and Tween 80 to aid dissolution). The final concentration should be such that the required dose can be administered in a volume of approximately 10 ml/kg body weight.
-
Dissolve LPS in sterile, pyrogen-free 0.9% saline to a final concentration for administration at 1 mg/kg body weight.
-
-
Experimental Groups:
-
Group 1 (Control): Administer vehicle followed by saline.
-
Group 2 (LPS): Administer vehicle followed by LPS.
-
Group 3 (LPS + this compound): Administer this compound followed by LPS.
-
Group 4 (this compound): Administer this compound followed by saline.
-
-
Administration:
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[6]
-
Thirty minutes after the first injection, administer LPS (1 mg/kg) or saline via i.p. injection.
-
-
Post-injection Monitoring and Assessment (24 hours post-LPS):
-
Behavioral Analysis: Perform behavioral tests such as the open field test to assess locomotor activity and anxiety-like behavior, and the novel object recognition test to evaluate cognitive function.
-
Tissue Collection: Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perfuse transcardially with ice-cold phosphate-buffered saline (PBS). Collect brains and dissect specific regions (e.g., hippocampus, cortex) for further analysis.
-
Biochemical Analysis:
-
ELISA: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).
-
Western Blot: Analyze protein expression of key inflammatory markers such as Iba1 (microglial activation), GFAP (astrocytic activation), and components of the TLR4/NF-κB pathway.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of inflammatory genes.
-
Immunohistochemistry: Perform staining on brain sections to visualize and quantify the activation of microglia and astrocytes.
-
-
Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's). A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The provided protocols offer a framework for investigating the therapeutic potential of this compound in a mouse model of neuroinflammation. Based on its in vitro anti-inflammatory activity and its ability to modulate the TLR4 signaling pathway, this compound represents a promising candidate for further preclinical evaluation in the context of neuroinflammatory and neurodegenerative diseases. The successful application of these protocols will contribute to a better understanding of the in vivo efficacy and mechanism of action of this compound.
References
- 1. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and comparative analysis of a new mouse microglial cell model for studying neuroinflammatory mechanisms during neurotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of complex behavior by astrocytes and microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia and Astrocytes in Alzheimer's Disease: Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Effect of Dichotomine B on Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichotomine B, a β-carboline alkaloid, has demonstrated potential in modulating cellular processes, including autophagy. Autophagy is a catabolic pathway involving the lysosomal degradation of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of various diseases. Understanding the effect of this compound on autophagy is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for cell-based assays to investigate and quantify the impact of this compound on autophagic flux. The primary assays described are the LC3 turnover assay, p62 degradation assay, and visualization of autophagosomes by fluorescence microscopy.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on key autophagy markers in BV2 microglia cells stimulated with lipopolysaccharide (LPS) and ATP to induce an inflammatory response.
| Treatment Group | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/Actin Ratio (Fold Change vs. Control) | Beclin-1/Actin Ratio (Fold Change vs. Control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS/ATP | 0.8 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 |
| LPS/ATP + this compound (20 µM) | 1.5 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| LPS/ATP + this compound (40 µM) | 2.5 ± 0.3 | 0.8 ± 0.1 | 1.8 ± 0.2 |
| LPS/ATP + this compound (80 µM) | 3.8 ± 0.4 | 0.5 ± 0.1 | 2.5 ± 0.3* |
Table 1: Effect of this compound on Autophagy-Related Protein Expression. *Data are presented as mean ± standard deviation. p < 0.05 compared to the LPS/ATP group. Data is representative.
| Treatment Group | Average Number of GFP-LC3 Puncta per Cell |
| Control | 5 ± 2 |
| LPS/ATP | 3 ± 1 |
| LPS/ATP + this compound (40 µM) | 15 ± 4* |
| LPS/ATP + Chloroquine | 20 ± 5 |
| LPS/ATP + this compound (40 µM) + Chloroquine | 35 ± 6** |
Table 2: Quantification of Autophagosome Formation with this compound. *Data are presented as mean ± standard deviation. *p < 0.05 compared to the LPS/ATP group. *p < 0.05 compared to the LPS/ATP + Chloroquine group. Data is representative.
Signaling Pathway
This compound has been shown to modulate autophagy through the TLR4/MyD88-mTOR signaling pathway.[1] In the context of LPS-induced inflammation, this compound inhibits this pathway, leading to the induction of autophagy.
References
Application Note: Investigating PI3K/Akt/mTOR Pathway Modulation by Dichotomine B using Western Blotting
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of numerous diseases, particularly cancer. Consequently, the PI3K/Akt/mTOR pathway is a primary focus for the development of novel therapeutic agents. This application note provides a comprehensive protocol for utilizing Western blotting to investigate the effects of Dichotomine B, a novel investigational compound, on the key proteins within this critical signaling cascade. The described methodology allows for the precise quantification of changes in protein expression and phosphorylation status, offering valuable insights into the compound's mechanism of action.
Key Features:
-
Detailed, step-by-step protocol for sample preparation, electrophoresis, protein transfer, and immunodetection.
-
Clear guidelines for data analysis and presentation.
-
Visual representations of the signaling pathway and experimental workflow to enhance understanding.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., MCF-7, A549, or a cell line relevant to the research context) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PI3K/Akt/mTOR inhibitor like LY294002).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new, pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 dilution in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment groups. The band intensities are typically quantified using densitometry software (e.g., ImageJ) and normalized to the loading control. The results are often expressed as a fold change relative to the vehicle control.
Table 1: Effect of this compound on the Expression and Phosphorylation of PI3K/Akt/mTOR Pathway Proteins
| Target Protein | Vehicle Control | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) | Positive Control (LY294002) |
| p-PI3K / PI3K | 1.00 ± 0.08 | 0.72 ± 0.06 | 0.45 ± 0.05 | 0.21 ± 0.04 | 0.15 ± 0.03 |
| p-Akt / Akt | 1.00 ± 0.11 | 0.68 ± 0.09 | 0.39 ± 0.07 | 0.18 ± 0.05 | 0.12 ± 0.04 |
| p-mTOR / mTOR | 1.00 ± 0.09 | 0.61 ± 0.07 | 0.33 ± 0.06 | 0.15 ± 0.03 | 0.10 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments. Values represent the fold change in the ratio of phosphorylated to total protein relative to the vehicle control.
Visualizations
Signaling Pathway
Application Notes and Protocols for Dichotomine B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichotomine B is a β-carboline alkaloid with demonstrated anti-inflammatory and other biological activities. As a compound of interest in drug development and cellular research, standardized protocols for its use in in-vitro studies are essential. These application notes provide detailed procedures for the preparation of this compound stock solutions for use in cell culture, along with relevant data and diagrams to guide researchers.
Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.3 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Preparation of this compound Stock Solution
The following protocol outlines the steps for preparing a sterile stock solution of this compound, suitable for use in a variety of cell culture applications. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for this compound and its compatibility with most cell culture media at low final concentrations.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette and tips
Protocol:
-
Determine the Desired Stock Concentration: A stock solution of 10 mM is recommended. This concentration allows for easy dilution to a wide range of working concentrations while keeping the final DMSO concentration in the cell culture medium at a non-toxic level (ideally ≤ 0.5%).
-
Calculate the Required Mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of stock solution: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 272.3 g/mol = 0.002723 g = 2.723 mg
-
-
Weighing this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or cryovial.
-
-
Dissolving in DMSO:
-
Add the desired volume of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Sterilization (Optional):
-
DMSO is a potent solvent and is generally considered self-sterilizing. However, if there are concerns about sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. A data sheet for this compound recommends storage at -20°C.[1]
-
Working Concentrations for Cell Culture
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental aims. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Based on published literature, the following working concentrations have been used:
| Cell Line | Working Concentration Range |
| BV2 Microglia | 20, 40, and 80 µmol/L |
Experimental Workflow for Preparing and Using this compound in Cell Culture
Caption: A flowchart outlining the key steps from preparing a this compound stock solution to its application in cell culture experiments.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in inflammation and cellular metabolism. Understanding these pathways is crucial for interpreting experimental results.
TLR4/MyD88-mTOR Signaling Pathway
This compound has been found to attenuate neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway in BV2 microglia.[2] This pathway is a critical component of the innate immune response.
Caption: Diagram illustrating the inhibitory effect of this compound on the TLR4/MyD88-mTOR signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. While direct modulation by this compound is still under investigation in all cell types, related compounds and pathways it influences suggest its potential interaction with this signaling axis.
Caption: A diagram showing the key components of the PI3K/Akt/mTOR signaling pathway and potential points of modulation by this compound.
Safety Precautions
When handling this compound powder and concentrated stock solutions, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.[2][3][4][5]
References
Dichotomine B: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Dichotomine B, a β-carboline alkaloid isolated from Stellariae Radix. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound. The protocols are based on currently available literature.
Overview of this compound
This compound is a natural product that has garnered interest for its potential therapeutic properties. In vitro studies have demonstrated its anti-inflammatory and neuroprotective effects. Notably, this compound has been shown to attenuate neuroinflammatory responses in microglia by modulating the TLR4/MyD88-mTOR signaling pathway[1]. Furthermore, a key in vivo study has highlighted its potential to mitigate muscle atrophy[2][3][4][5][6].
In Vivo Dosage and Administration
To date, published in vivo research on this compound has focused on a murine model of muscle atrophy. The following table summarizes the dosage and administration details from this study.
| Parameter | Details | Reference |
| Compound | This compound | [2][3][4][5][6] |
| Animal Model | C57BL/6J mice | [2][3][4][5][6] |
| Dosage | 10 mg/kg | [2][3][4][5][6] |
| Route of Administration | Intraperitoneal (IP) Injection | [2][3][4][5][6] |
| Vehicle | Not specified in the primary study. A common vehicle for β-carboline alkaloids is a solution of DMSO and a carrier oil such as corn oil. A suggested formulation is to dissolve this compound in DMSO to create a stock solution, which is then diluted with corn oil for injection[7]. | |
| Frequency | Single dose | [2][3][4][5][6] |
Experimental Protocols
This section provides a detailed protocol for an in vivo study investigating the effects of this compound in a starvation-induced muscle atrophy model, based on the published literature[2][3][4][5][6].
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable vehicle)
-
Sterile saline solution (0.9% NaCl)
-
C57BL/6J mice (male or female, specify age and weight)
-
Standard laboratory animal diet
-
Animal housing with a 12-h light/dark cycle
-
Syringes and needles (e.g., 27-30 gauge) for IP injection
-
Equipment for assessing muscle strength (e.g., grip strength meter)
-
Anesthesia and euthanasia supplies (as per institutional guidelines)
-
Tissue collection and preservation reagents (e.g., formalin, liquid nitrogen)
Preparation of this compound Solution
-
Stock Solution Preparation : Prepare a stock solution of this compound in DMSO. For example, a 12.5 mg/mL stock can be prepared by dissolving 12.5 mg of this compound in 1 mL of DMSO. Use sonication if necessary to aid dissolution[7].
-
Working Solution Preparation : On the day of injection, dilute the DMSO stock solution with corn oil to the final desired concentration for a 10 mg/kg dosage. For example, to prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly[7]. The final concentration of DMSO in the injected volume should be minimized.
-
Vehicle Control : Prepare a vehicle control solution with the same concentration of DMSO in corn oil as the working solution.
Animal Model and Treatment
-
Acclimatization : Acclimatize C57BL/6J mice to the laboratory conditions for at least one week before the experiment.
-
Grouping : Randomly divide the mice into the following groups:
-
Control Group : Fed ad libitum, receives vehicle injection.
-
Starvation Group : Food deprived, receives vehicle injection.
-
This compound Group : Food deprived, receives 10 mg/kg this compound injection.
-
-
Administration :
-
On day 0 of the experiment, administer a single intraperitoneal injection of either the vehicle or the this compound solution to the respective groups.
-
-
Starvation Protocol :
-
Monitoring : Monitor the animals daily for any signs of distress, and record body weight.
Outcome Measures
-
Muscle Strength Assessment : At the end of the 48-hour starvation period, assess muscle strength using a grip strength meter.
-
Tissue Collection : Following the muscle strength assessment, euthanize the mice according to approved institutional protocols.
-
Muscle Dissection and Weight : Dissect specific muscles (e.g., tibialis anterior, gastrocnemius, soleus) and record their wet weight.
-
Histological and Molecular Analysis : Process the collected muscle tissue for further analysis, such as Western blotting for key proteins (e.g., Myosin Heavy Chain, Atrogin-1) or histological staining to assess muscle fiber size.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
Based on in vitro data, this compound is suggested to exert its anti-inflammatory effects by inhibiting the TLR4/MyD88-mTOR signaling pathway[1]. This pathway is a key regulator of inflammation and cellular metabolism.
Caption: Proposed mechanism of this compound in attenuating neuroinflammation.
Experimental Workflow for In Vivo Study
The following diagram illustrates the key steps in the in vivo protocol for evaluating this compound in a muscle atrophy model.
Caption: Workflow for the in vivo evaluation of this compound.
Safety and Toxicology
Currently, there is limited publicly available information on the comprehensive safety and toxicology profile of this compound. As with any investigational compound, appropriate safety precautions should be taken. Researchers should consider conducting preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific animal model before proceeding with efficacy studies.
Conclusion
This compound presents a promising avenue for research, particularly in the areas of muscle wasting and neuroinflammation. The provided protocols, based on existing literature, offer a foundational framework for conducting in vivo studies. Further research is warranted to expand upon the single-dose regimen, explore different animal models and disease contexts, and to further elucidate the in vivo mechanism of action of this compound.
References
- 1. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy | Semantic Scholar [semanticscholar.org]
- 4. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy | MDPI [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Impact of Dichotomine B on Neuroinflammatory Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the neuroinflammatory cascade. Consequently, identifying and characterizing compounds that can modulate microglial activation is a key strategy in the development of novel therapeutics. Dichotomine B, a β-Carboline alkaloid, has emerged as a promising candidate with anti-neuroinflammatory properties. This document provides detailed application notes and protocols for assessing the impact of this compound on key neuroinflammatory markers. The methodologies outlined are based on established in vitro models of neuroinflammation, focusing on the lipopolysaccharide (LPS) and adenosine triphosphate (ATP) stimulated BV2 microglial cell line.
Mechanism of Action Overview
Recent studies indicate that this compound attenuates neuroinflammatory responses in LPS/ATP-induced BV2 microglia.[1] The proposed mechanism involves the modulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway.[1] Upon stimulation with LPS and ATP, TLR4 is activated, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of mTOR and subsequent production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1] this compound has been shown to inhibit the expression of key proteins in this pathway, thereby reducing the production of these inflammatory mediators.[1]
Caption: Proposed signaling pathway of this compound's anti-neuroinflammatory effect.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative data on the effects of this compound in an in vitro model of neuroinflammation.
Table 1: Effect of this compound on BV2 Microglia Viability
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| LPS (10 µg/mL) + ATP (5 mM) | - | Decreased |
| This compound | 20 µmol/L | Increased |
| This compound | 40 µmol/L | Increased |
| This compound | 80 µmol/L | Increased |
Note: Specific percentage values for viability changes were not provided in the source material, but the directional effect was reported.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | Baseline | Baseline | Baseline |
| LPS + ATP | - | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + ATP + this compound | 20 µmol/L | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + ATP + this compound | 40 µmol/L | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + ATP + this compound | 80 µmol/L | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: This table represents the directional changes reported in the literature.[1] Actual values will vary based on experimental conditions.
Table 3: Effect of this compound on TLR4/MyD88-mTOR Pathway Protein and mRNA Expression
| Target | Treatment Group | Protein Expression | mRNA Expression |
| TLR4 | LPS + ATP + this compound | Significantly Decreased | Significantly Decreased |
| MyD88 | LPS + ATP + this compound | Significantly Decreased | Significantly Decreased |
| p-mTOR/mTOR | LPS + ATP + this compound | Significantly Decreased | Significantly Decreased (mTOR) |
Note: The table illustrates the inhibitory effect of this compound on the expression of key signaling proteins and their corresponding mRNA.[1]
Experimental Workflow
References
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Dichotomine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichotomine B, a natural compound, has garnered interest for its potential therapeutic properties. Recent studies suggest its involvement in pathways related to cellular health and disease modulation, including a potential role in mitigating Alzheimer's disease pathology through the induction of autophagy and activation of the PI3K/Akt/mTOR and AMPK signaling pathways[1]. These application notes provide a comprehensive guide for researchers to evaluate the neuroprotective effects of this compound using established in vitro and in vivo methodologies. The following protocols and data presentation guidelines are designed to ensure robust and reproducible assessment of this compound's potential as a neuroprotective agent.
I. In Vitro Evaluation of Neuroprotection
In vitro assays are fundamental for the initial screening and mechanistic evaluation of neuroprotective compounds.[2][3][4] These assays typically involve neuronal cell cultures subjected to neurotoxic insults to mimic neurodegenerative conditions.
Experimental Workflow: In Vitro Neuroprotection Assessment
Caption: Workflow for in vitro evaluation of this compound's neuroprotective effects.
Cell Viability Assays
Cell viability assays are crucial for determining if this compound can protect neuronal cells from death induced by neurotoxins.[5][6]
a. MTT Assay Protocol
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[5][6]
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and culture for 24 hours.[7]
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce Neurotoxicity: Add a neurotoxic agent (e.g., Aβ1-42 for Alzheimer's model, MPP+ for Parkinson's model) to the wells and incubate for 24-48 hours.[8][9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
b. Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells.
Data Presentation: Cell Viability
| Treatment Group | This compound (µM) | Neurotoxin | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control | 0 | - | 100 ± 5.2 | 5 ± 1.1 |
| Neurotoxin Alone | 0 | + | 45 ± 4.8 | 85 ± 6.3 |
| This compound + Neurotoxin | 1 | + | 55 ± 3.9 | 70 ± 5.5 |
| This compound + Neurotoxin | 10 | + | 78 ± 5.1 | 30 ± 4.2 |
| This compound + Neurotoxin | 50 | + | 92 ± 4.5 | 15 ± 2.8 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key feature of neurodegenerative diseases.[11] Evaluating the anti-apoptotic effects of this compound is crucial.
a. Western Blot for Apoptosis Markers
Western blotting can detect key proteins involved in the apoptotic cascade.[12][13]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12][14]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and Bax overnight at 4°C.[12][13]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.[14]
Data Presentation: Apoptosis Markers
| Treatment Group | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2/Bax Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| Neurotoxin Alone | 5.2 | 4.8 | 0.2 |
| This compound (10 µM) + Neurotoxin | 2.1 | 1.9 | 0.8 |
Oxidative Stress Assays
Oxidative stress is a major contributor to neuronal damage. Assessing this compound's ability to mitigate oxidative stress is a key evaluation point.
a. Intracellular ROS Measurement
This assay measures the levels of reactive oxygen species (ROS) within cells.
-
Cell Culture and Treatment: Culture and treat cells as previously described.
-
DCFH-DA Staining: Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[15][16]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).[15]
Data Presentation: Oxidative Stress Markers
| Treatment Group | Intracellular ROS (Fold Change) | SOD Activity (U/mg protein) | GSH Level (nmol/mg protein) |
| Control | 1.0 | 150 | 85 |
| Neurotoxin Alone | 4.5 | 75 | 30 |
| This compound (10 µM) + Neurotoxin | 1.8 | 130 | 72 |
II. In Vivo Evaluation of Neuroprotection
In vivo models are essential for evaluating the therapeutic efficacy of this compound in a complex biological system.[17][18]
Experimental Workflow: In Vivo Neuroprotection Assessment
Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects.
Animal Models of Neurodegenerative Diseases
The choice of animal model is critical and should align with the targeted neurodegenerative disease.[17][18]
-
Parkinson's Disease Models: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models in mice or rats are commonly used.[17][18]
-
Alzheimer's Disease Models: Transgenic mouse models such as 5xFAD or APP/PS1 are widely used.[19] Alternatively, intracerebroventricular injection of Aβ can be used in rats.[19]
-
Cerebral Ischemia Models: Middle cerebral artery occlusion (MCAO) is a common model for stroke.[20]
Behavioral Testing
Behavioral tests are used to assess cognitive and motor functions.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Rotarod Test: To assess motor coordination and balance.
-
Novel Object Recognition Test: To evaluate recognition memory.
Histological and Biochemical Analysis
Post-mortem brain tissue analysis provides direct evidence of neuroprotection.[21]
a. Immunohistochemistry Protocol
-
Tissue Preparation: Perfuse animals and fix the brains in 4% paraformaldehyde. Prepare brain sections using a cryostat or vibratome.[22]
-
Staining:
-
Nissl Staining: To visualize neuronal cell bodies and assess neuronal loss.
-
Immunohistochemistry: Use specific antibodies to detect markers such as tyrosine hydroxylase (TH) for dopaminergic neurons in Parkinson's models, or Aβ plaques and neurofibrillary tangles in Alzheimer's models.
-
-
Imaging and Quantification: Capture images using a microscope and quantify the number of positive cells or the area of plaques.[21][22]
Data Presentation: In Vivo Neuroprotection
| Treatment Group | Behavioral Test Score (e.g., Latency in MWM) | TH-Positive Neurons (in SNc) | Aβ Plaque Load (%) |
| Sham | 15 ± 3 sec | 100% | 0% |
| Vehicle + Toxin | 60 ± 8 sec | 40% | 25% |
| This compound (10 mg/kg) + Toxin | 35 ± 5 sec | 75% | 12% |
III. Signaling Pathway Analysis
Elucidating the mechanism of action is a critical step in drug development. This compound is suggested to act through the PI3K/Akt/mTOR and AMPK signaling pathways.[1]
Signaling Pathway Diagram
Caption: Putative signaling pathways of this compound's neuroprotective effects.
Protocol: Western Blot for Signaling Proteins
To confirm the involvement of these pathways, Western blot analysis can be performed on protein lysates from treated cells or animal brain tissue.
-
Sample Preparation: Prepare protein lysates as described in section 1.2.a.
-
Immunoblotting: Use primary antibodies against phosphorylated and total forms of key signaling proteins, including:
-
p-Akt / Akt
-
p-mTOR / mTOR
-
p-AMPK / AMPK
-
-
Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to determine pathway activation.
Data Presentation: Signaling Pathway Activation
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) | p-AMPK/AMPK Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Neurotoxin Alone | 0.4 | 1.8 | 0.5 |
| This compound (10 µM) + Neurotoxin | 1.5 | 0.7 | 1.6 |
Conclusion
These application notes provide a framework for the comprehensive evaluation of this compound's neuroprotective effects. By employing a combination of in vitro and in vivo assays, researchers can systematically assess its efficacy and elucidate its mechanism of action. The provided protocols and data presentation formats are intended to facilitate standardized and comparable research in the development of this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 4. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay [protocols.io]
- 8. innoprot.com [innoprot.com]
- 9. innoprot.com [innoprot.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Intracellular ROS Assay [protocols.io]
- 17. Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Quantitative histological evaluation of neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dichotomine B's Effect on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichotomine B, a β-carboline alkaloid isolated from Stellaria dichotoma, has demonstrated significant anti-inflammatory and neuroprotective properties. These effects are attributed, in part, to its ability to modulate the production of pro-inflammatory cytokines. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on cytokine production, focusing on in vitro cell-based assays. The provided methodologies and data will serve as a valuable resource for researchers interested in the therapeutic potential of this compound for inflammatory and neuroinflammatory diseases.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS) and adenosine triphosphate (ATP) stimulated BV2 microglia.[1]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS/ATP-Stimulated BV2 Microglia
| Treatment Group | Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | - | Undetectable | Undetectable | Undetectable |
| Model (LPS + ATP) | 10 µg/mL LPS + 5 mM ATP | Markedly Increased | Markedly Increased | Markedly Increased |
| This compound | 20 µmol/L | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound | 40 µmol/L | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound | 80 µmol/L | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: The exact quantitative values from the source study were not provided in the abstract; however, the trends of significant decrease are consistently reported.[1]
Experimental Protocols
Protocol 1: In Vitro Induction of Cytokine Production in BV2 Microglia
This protocol describes the induction of an inflammatory response in BV2 microglial cells using Lipopolysaccharide (LPS) and Adenosine Triphosphate (ATP), a common model to study neuroinflammation.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine Triphosphate (ATP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to final concentrations of 20, 40, and 80 µmol/L. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with a medium containing the different concentrations of this compound. A vehicle control group should be treated with a medium containing the same concentration of DMSO. Incubate for 1 hour.
-
Inflammatory Challenge: After the pre-treatment period, add LPS to a final concentration of 10 µg/mL to all wells except the control group. Incubate for 23 hours.
-
Following the LPS incubation, add ATP to a final concentration of 5 mM to the stimulated wells. Incubate for an additional 1 hour.
-
Sample Collection: After the final incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the clarified supernatants at -80°C until cytokine analysis.
Protocol 2: Quantification of Cytokine Levels using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for measuring the concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the collected cell culture supernatants. Specific details may vary depending on the commercial ELISA kit used.
Materials:
-
Commercial ELISA kits for mouse IL-6, TNF-α, and IL-1β
-
Collected cell culture supernatants (from Protocol 1)
-
Wash Buffer (provided in the kit or PBS with 0.05% Tween-20)
-
Assay Diluent (provided in the kit)
-
TMB Substrate Solution (provided in the kit)
-
Stop Solution (provided in the kit)
-
96-well microplate reader
-
Microplate washer (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the manufacturer's instructions provided with the ELISA kit.[2][3][4][5]
-
Standard Curve Preparation: Prepare a serial dilution of the cytokine standard to generate a standard curve.
-
Plate Coating: The 96-well plates are typically pre-coated with a capture antibody.
-
Sample Addition: Add 100 µL of the standards, control samples, and collected cell culture supernatants to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit's protocol (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well and incubate as per the manufacturer's instructions (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) until a color change is observed.
-
Stop Reaction: Add 50-100 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokines in the samples by interpolating the absorbance values against the standard curve.
Signaling Pathways
TLR4/MyD88-mTOR Signaling Pathway
This compound has been shown to attenuate neuroinflammatory responses by inhibiting the TLR4/MyD88-mTOR signaling pathway.[1] LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.
Caption: this compound inhibits the TLR4/MyD88-mTOR pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cytokine gene expression. While direct inhibition of specific NF-κB components by this compound has not been explicitly detailed in the provided search results, its known anti-inflammatory effects strongly suggest a modulatory role on this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are key signaling cascades involved in the cellular response to stress and inflammation, leading to cytokine production. The inhibitory effect of this compound on cytokine production suggests a potential role in modulating MAPK signaling, although direct evidence is pending.
Caption: Proposed modulation of the MAPK signaling pathway.
Conclusion
These application notes and protocols provide a framework for the systematic investigation of this compound's effects on cytokine production. The provided data and signaling pathway diagrams offer insights into its potential mechanisms of action. Further research is warranted to fully elucidate the specific molecular targets of this compound within the NF-κB and MAPK signaling cascades, which will be crucial for its development as a therapeutic agent for inflammatory diseases.
References
- 1. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
Application Notes and Protocols: Investigating Dichotomine B in Primary Microglia Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases. Dichotomine B, a β-carboline alkaloid, has demonstrated anti-neuroinflammatory properties in BV2 microglial cells, suggesting its potential as a therapeutic agent.[1][2] These application notes provide a detailed experimental framework for validating and expanding upon these findings in primary microglia cultures, a more physiologically relevant model. The following protocols outline methods for primary microglia isolation, characterization, and the assessment of this compound's effects on key inflammatory and neuroprotective pathways.
Experimental Design Overview
This experimental design aims to systematically evaluate the dose-dependent and time-course effects of this compound on primary microglia activation and function. The workflow begins with the isolation and purification of primary microglia, followed by characterization to ensure culture purity. Subsequently, microglia will be treated with this compound before and after stimulation with lipopolysaccharide (LPS), a potent inflammatory stimulus. A series of assays will then be performed to measure cytotoxicity, inflammatory mediator release, and changes in key signaling pathways.
Figure 1: Experimental workflow for testing this compound in primary microglia.
Key Experimental Protocols
Protocol 1: Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal mouse or rat pups (P0-P3) to establish a mixed glial culture, from which pure microglia are subsequently harvested.[3][4]
Materials:
-
Neonatal mouse or rat pups (P0-P3)
-
Dissection medium (e.g., ice-cold HBSS)
-
Digestion solution (e.g., Trypsin-EDTA)
-
Culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine (PDL) coated T75 flasks and culture plates
Procedure:
-
Tissue Dissociation:
-
Euthanize pups and dissect cerebral cortices in ice-cold dissection medium.[3]
-
Mince the tissue and incubate in digestion solution at 37°C for 15 minutes.[3]
-
Neutralize the digestion solution with culture medium containing serum and gently triturate to obtain a single-cell suspension.[3]
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
-
Mixed Glial Culture:
-
Plate the cell suspension into PDL-coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium after 24 hours and then every 3-4 days. Astrocytes will form a confluent monolayer at the bottom of the flask.[3]
-
-
Microglia Isolation:
-
After 7-14 days, once the astrocyte layer is confluent, secure the flasks on an orbital shaker in the incubator.
-
Shake the flasks at a specific speed (e.g., 180-220 rpm) for 2-4 hours to detach the microglia, which are loosely attached to the astrocyte layer.[5]
-
Collect the supernatant containing the microglia.
-
Plate the isolated microglia onto new PDL-coated plates for experiments. The purity of these cultures is typically >95%.
-
Quantitative Data Summary for Protocol 1:
| Parameter | Value |
| Pup Age | P0-P3 |
| Digestion Time | 15 minutes |
| Centrifugation Speed | 300-400 x g |
| Seeding Density (Mixed Glia) | 1-2 brains per T75 flask |
| Shaking Speed for Isolation | 180-220 rpm |
| Shaking Duration | 2-4 hours |
| Seeding Density (Microglia) | 1-2 x 10^5 cells/well (24-well plate) |
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound on primary microglia.
Procedure:
-
Seed microglia in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40, 80 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary for Protocol 2:
| Parameter | Value |
| This compound Concentrations | 1, 5, 10, 20, 40, 80 µM |
| Treatment Duration | 24 hours |
| MTT Incubation Time | 4 hours |
| Absorbance Wavelength | 570 nm |
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitrite, a stable product of NO, in the culture supernatant as an indicator of inflammatory response.
Procedure:
-
Seed microglia in a 24-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be generated.
Quantitative Data Summary for Protocol 3:
| Parameter | Value |
| LPS Concentration | 100 ng/mL |
| LPS Stimulation Time | 24 hours |
| Griess Reagent Incubation | 15 minutes |
| Absorbance Wavelength | 540 nm |
Protocol 4: Cytokine Quantification (ELISA)
This protocol is for measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
Procedure:
-
Follow the treatment steps as described in Protocol 3.
-
Collect the culture supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatant, then a detection antibody, followed by a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Quantitative Data Summary for Protocol 4:
| Parameter | Value |
| LPS Concentration | 100 ng/mL |
| LPS Stimulation Time | 24 hours |
| Absorbance Wavelength | 450 nm |
Protocol 5: Western Blot Analysis
This technique is used to determine the protein expression levels of key molecules in the proposed signaling pathway.
Procedure:
-
After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[6]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-p-mTOR, anti-mTOR, anti-β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary for Protocol 5:
| Parameter | Value |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Hypothesized Signaling Pathway of this compound
Based on previous findings in BV2 cells, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1] Upon LPS stimulation, TLR4 activates MyD88, leading to the downstream activation of mTOR, which promotes the production of pro-inflammatory mediators. This compound is thought to interfere with this cascade, potentially at the level of TLR4, MyD88, or mTOR, thereby reducing neuroinflammation.
Figure 2: Hypothesized signaling pathway of this compound in microglia.
Concluding Remarks
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in primary microglia. The successful completion of these experiments will provide valuable insights into the compound's therapeutic potential for neuroinflammatory disorders. The data generated will be crucial for making informed decisions regarding further drug development efforts.
References
- 1. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. The neuroprotective role of microglial cells against amyloid beta‐mediated toxicity in organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Dichotomine B solubility issues in aqueous solutions
Welcome to the technical support center for Dichotomine B. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is a hydrophobic molecule with inherently low solubility in aqueous solutions. The experimentally determined solubility in pure water at 25°C is typically less than 1 µg/mL. Achieving a clear solution at higher concentrations requires the use of organic co-solvents or other solubilization techniques.
Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do?
Directly dissolving this compound powder in aqueous buffers is not recommended and will likely result in a suspension of insoluble particles.[1] Due to its hydrophobic nature, a concentrated stock solution must first be prepared using an appropriate organic solvent.
Q3: What is the recommended organic solvent for preparing a this compound stock solution?
Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1] It is crucial to use high-purity, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[1]
Q4: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
This is a common issue known as precipitation upon dilution, which occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.[1] Several strategies can mitigate this:
-
Lower the Final Concentration: Ensure your final working concentration is below the aqueous solubility limit of this compound in your specific medium.
-
Use Proper Mixing Technique: Add the DMSO stock solution dropwise into the vortexing or stirring aqueous buffer.[1] This rapid dispersion prevents localized high concentrations that lead to precipitation.
-
Minimize DMSO Percentage: Keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5% (v/v), to avoid solvent-induced precipitation and cytotoxicity.[2]
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution.[2]
Q5: How does pH affect the solubility of this compound?
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
References
Optimizing Dichotomine B Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Dichotomine B for in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in in vitro experiments?
A1: Based on published studies, a recommended starting concentration range for this compound is between 1 µM and 80 µM. For instance, in studies with C2C12 myotubes, concentrations of 1 µM and 10 µM have been shown to be effective, while in BV2 microglia, concentrations of 20, 40, and 80 µmol/L have been used to elicit anti-inflammatory responses[1][2]. However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: In what solvent should I dissolve this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is the mechanism of action of this compound?
A3: this compound has been shown to exert its effects through the regulation of specific signaling pathways. For example, it attenuates neuroinflammatory responses by modulating the TLR4/MyD88-mTOR signaling pathway[1]. It has also been observed to have anti-atrophic effects in skeletal muscle[2][3].
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, it is good practice to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
The following tables summarize the effective concentrations of this compound used in published in vitro studies.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Assay | Effective Concentration Range | Reference |
| BV2 microglia | Anti-inflammatory response (cytokine reduction) | 20 - 80 µmol/L | [1] |
| C2C12 myotubes | Anti-atrophic effects | 1 - 10 µM | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytokine Measurement (ELISA)
This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Enzyme conjugate (e.g., HRP-streptavidin)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Western Blot for mTOR Signaling Pathway
This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Prepare protein samples by adding Laemmli sample buffer and heating.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
References
- 1. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Dichotomine B precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Dichotomine B precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening and what can I do?
A: This is a common phenomenon known as "crashing out," which frequently occurs with hydrophobic compounds like this compound.[1] It happens because the compound is poorly soluble in the aqueous environment of the cell culture media once its organic solvent (DMSO) is significantly diluted.[1][2] The rapid solvent exchange causes the compound to fall out of solution.
To prevent this, you can try the following:
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C, as solubility often decreases in cold liquids.[1][3]
-
Perform a Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of media, perform an intermediate dilution step.[1][4] First, dilute your stock into a smaller volume of pre-warmed media, then add this to the final volume.
-
Add Dropwise While Mixing: Add the stock solution slowly, drop by drop, while gently vortexing or swirling the media.[1] This helps to disperse the compound quickly and avoid localized high concentrations that are prone to precipitation.
-
Lower the Final Concentration: Your intended working concentration may exceed the solubility limit of this compound in the aqueous media.[1] Consider performing a dose-response experiment starting with a lower concentration.
Q2: My media containing this compound looks fine at first, but I see a precipitate after a few hours or days in the incubator. What's causing this delayed precipitation?
A: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture incubation:
-
Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility over time.[1]
-
Media Evaporation: Over long-term experiments, evaporation can increase the concentration of all components in the media, including this compound, potentially pushing it beyond its solubility limit.[1][2] Ensure proper humidification in your incubator and use low-evaporation lids or sealing membranes.[1]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium over time. A change in pH can affect the solubility of a compound, leading to its precipitation.
-
Interaction with Media Components: this compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.[5] Calcium salts are particularly known to be prone to precipitation.[6][7]
Q3: What is the recommended solvent and stock solution concentration for this compound?
A: The recommended solvent for preparing a stock solution of this compound for in vitro cell culture experiments is Dimethyl Sulfoxide (DMSO).[8] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows you to add a very small volume to your culture medium, keeping the final DMSO concentration low. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5% to avoid cellular toxicity.[1]
For storage, aliquot the DMSO stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound.[4][8] Store these aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[8]
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A: You can determine the maximum soluble concentration, also known as the apparent solubility, by performing a solubility test. This involves preparing a serial dilution of your this compound stock solution in your specific cell culture medium (including serum, if applicable) and observing the concentration at which precipitation occurs. A detailed protocol for this procedure is provided below.
Q5: Can I just filter out the precipitate and use the remaining solution for my experiment?
A: This is not recommended. Filtering the media to remove the precipitate will lower the effective concentration of this compound in an unquantified manner.[2] This will lead to inaccurate and irreproducible experimental results. The primary goal should always be to prevent precipitation from occurring in the first place.[2]
Troubleshooting Guide: this compound Precipitation
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound is likely a hydrophobic molecule that "crashes out" when a concentrated DMSO stock is rapidly diluted in aqueous media.[1] | Perform a stepwise dilution into pre-warmed (37°C) media. Add the stock solution dropwise while gently mixing.[1] |
| High Final Concentration | The desired working concentration exceeds the solubility limit of this compound in the cell culture medium.[1] | Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test.[1] |
| Low Media Temperature | Adding the compound to cold media can significantly decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for all dilutions.[3] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon dilution.[1] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] |
| Media Evaporation | In long-term cultures, evaporation concentrates all media components, potentially exceeding the compound's solubility limit.[2] | Ensure proper incubator humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
| Interaction with Media Components | The compound may interact with salts (e.g., calcium phosphate), metals, or proteins in the media, forming insoluble complexes over time.[5][6] | If possible, test a different basal media formulation. |
| Improper Stock Solution Storage | Repeated freeze-thaw cycles can cause the compound to precipitate out of the stock solution or degrade.[4] | Prepare single-use aliquots of the stock solution. Visually inspect the stock for precipitate before use; if present, warm gently (37°C) and vortex to redissolve.[9] |
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation for this compound
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Mixing: Vortex the tube thoroughly to ensure the compound is fully dissolved. If needed, brief sonication or gentle warming in a 37°C water bath can aid dissolution.[8]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store at -20°C for up to one month or -80°C for up to six months.[8]
Protocol 2: Stepwise Dilution for Final Working Solution
This protocol describes the preparation of a 1 µM final working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: Create a 100 µM intermediate solution by diluting the 10 mM stock 1:100. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed (37°C) complete cell culture medium. Vortex gently.
-
Prepare Final Solution: Prepare the final 1 µM working solution by diluting the 100 µM intermediate solution 1:100 into pre-warmed (37°C) media. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of media for a final volume of 1 mL.
-
Final Mix: Mix the final working solution gently by inverting the tube or pipetting up and down.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Protocol 3: Determining the Maximum Soluble Concentration
-
Preparation: In a 96-well plate or microcentrifuge tubes, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well/tube.
-
Serial Dilution: Prepare a 2-fold serial dilution of your this compound stock solution in the media.
-
To the first well, add 2 µL of a 10 mM stock to achieve a 100 µM solution. Mix thoroughly.
-
Transfer 100 µL from the first well to the second well (containing 100 µL of media) to get a 50 µM solution. Mix thoroughly.
-
Continue this serial dilution across the plate.
-
Include a "media + DMSO only" well as a negative control.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to mimic experimental conditions.[9]
-
Observation: Visually inspect each well for any signs of cloudiness or precipitate. For a more sensitive assessment, examine a small aliquot from each well under a microscope.[9]
-
Determination: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration of this compound under your specific experimental conditions.
Visualizations
Caption: Workflow for preparing this compound solutions to prevent precipitation.
Caption: Potential causes of immediate versus delayed this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of Dichotomine B in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dichotomine B in cell-based assays.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Reduced Cell Viability
Researchers might observe unexpected levels of cytotoxicity when treating cells with this compound. This guide provides a systematic approach to troubleshoot this issue.
Question: My cells are showing higher-than-expected cytotoxicity after treatment with this compound. What are the possible causes and how can I investigate this?
Answer:
Unexpected cytotoxicity can arise from several factors, including off-target effects of the compound, issues with the cell culture, or artifacts in the cytotoxicity assay itself. Follow these steps to identify the root cause:
Step 1: Rule out Assay Interference
Many natural products can interfere with common cytotoxicity assays.[1][2][3] It is crucial to determine if the observed effect is a true biological response or an artifact.
-
Recommendation: Run a cell-free control by adding this compound to the assay medium without cells. If you observe a signal change, your compound is likely interfering with the assay reagents.
-
Alternative Assays: If interference is detected, switch to an assay with a different detection method.[4]
| Assay Type | Principle | Potential for Interference with Natural Products |
| MTT/XTT | Colorimetric (Formazan dye) | High: Colored compounds can absorb at the same wavelength. Reducing agents can directly reduce the tetrazolium salt.[1] |
| LDH Release | Colorimetric (Enzyme activity) | Moderate: Less prone to color interference as the supernatant is measured, but compounds can inhibit or activate LDH.[5] |
| CellTiter-Glo® | Luminescent (ATP measurement) | Low: Less susceptible to color or redox interference, but compounds affecting cellular ATP levels will impact the reading.[4] |
Step 2: Investigate Potential Off-Target Kinase Inhibition
This compound is known to modulate the PI3K/Akt/mTOR and AMPK signaling pathways. However, it may also inhibit other kinases, leading to off-target cytotoxicity. For instance, inhibition of essential kinases like Aurora B can lead to mitotic arrest and cell death.[6][7]
-
Recommendation: Perform a kinase profiling screen to identify potential off-target kinase inhibition. Below is a hypothetical kinase screen result for this compound.
| Kinase Target | IC50 (nM) | Pathway | Potential Implication of Inhibition |
| PI3Kα | 85 | On-target | Modulation of cell growth and survival |
| AMPK | 150 (EC50) | On-target | Regulation of cellular metabolism |
| Aurora B | 500 | Off-target | Mitotic defects, polyploidy, apoptosis [8] |
| CDK2 | >10,000 | Off-target | None at typical concentrations |
| EGFR | >10,000 | Off-target | None at typical concentrations |
A hypothetical kinase panel showing potential on-target and off-target activities of this compound.
Step 3: Assess General Cellular Health and Culture Conditions
Ensure that the observed cytotoxicity is not due to underlying issues with your cell culture.
-
Recommendation: Regularly check your cell cultures for signs of stress or contamination.[9][10][11][12][13] Ensure consistent cell passage number and seeding density.
Experimental Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing altered cell morphology after this compound treatment, but no significant cell death. What could be the cause?
A1: Altered cell morphology in the absence of widespread cell death can be indicative of effects on the cytoskeleton or cell adhesion. Given that this compound is known to influence the PI3K/Akt pathway, which plays a role in these processes, this could be an on-target effect. However, off-target effects on other signaling pathways that regulate cell shape and adhesion cannot be ruled out. We recommend performing immunofluorescence staining for key cytoskeletal components like F-actin and tubulin to characterize the morphological changes.
Q2: Can this compound interfere with receptor binding assays?
A2: Yes, like many small molecules, this compound has the potential to interfere with receptor binding assays. This can occur through direct binding to the receptor of interest (an off-target effect) or through non-specific interactions with the assay components. If you suspect off-target receptor binding, we recommend performing a counter-screen against a panel of common receptors.
Q3: What is the recommended solvent and final concentration of the solvent in cell-based assays for this compound?
A3: this compound is typically dissolved in DMSO. To avoid solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments.
Q4: How can I be sure that the observed effects are due to this compound and not a contaminant from the synthesis or extraction process?
A4: The purity of the compound is critical. We recommend verifying the purity of your this compound stock by analytical methods such as HPLC and mass spectrometry. If you are using a natural product extract, be aware that other compounds in the extract could be contributing to the observed biological activity.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from a generic luminescence-based kinase assay to determine the IC50 of this compound against a kinase of interest (e.g., Aurora B).[14][15]
Materials:
-
Purified kinase (e.g., Aurora B)
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Generate a luminescent signal by adding 50 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine if this compound binds to a specific receptor.[16][17][18][19][20]
Materials:
-
Cell membranes or whole cells expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
This compound
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes/whole cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or vehicle.
-
Incubate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Protocol 3: MTT Cytotoxicity Assay
This protocol outlines the steps for a standard MTT assay to assess cell viability.[21][22][23][24][25]
Materials:
-
Cells in culture
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
AMPK Signaling Pathway
Caption: AMPK signaling pathway and potential activation by this compound.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 7. What are the new molecules for Aurora B inhibitors? [synapse.patsnap.com]
- 8. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adl.usm.my [adl.usm.my]
- 10. promocell.com [promocell.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. corning.com [corning.com]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing Dichotomine B Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing Dichotomine B toxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a β-carboline alkaloid. Research has shown that it can exert anti-inflammatory and anti-atrophic effects. Its mechanism of action involves the modulation of specific signaling pathways. For instance, in BV2 microglia cells, this compound has been observed to attenuate neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway. Additionally, it has demonstrated protective effects against muscle atrophy by influencing key biomarkers such as FoxO3a, MuRF-1, and Atrogin-1.
Q2: What are the initial signs of this compound-induced toxicity in cell culture?
Users should be vigilant for early indicators of cytotoxicity when working with this compound. These can include:
-
Changes in Cell Morphology: Observe cells under a microscope for alterations in shape, such as rounding up, shrinking, or the appearance of vacuoles in the cytoplasm.[1]
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell growth compared to untreated control cultures.
-
Decreased Cell Viability: An increase in the number of floating or detached cells in adherent cultures, or a decrease in viable cell count in suspension cultures.
-
Changes in Culture Medium: A rapid change in the pH of the culture medium, often indicated by a color change of the phenol red indicator, can suggest metabolic disturbances due to toxicity.
Q3: What is a typical concentration range for using this compound in long-term culture, and how can I determine the optimal concentration for my cell line?
The optimal concentration of this compound is highly cell-line dependent. One study has reported that a concentration of 80 µmol/L showed no adverse effects on normal BV2 cells, suggesting a potential therapeutic window. However, for long-term studies, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.
We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This can be achieved using a cell viability assay such as the MTT or LDH assay. For long-term cultures, it is advisable to work at concentrations well below the IC50 value to minimize chronic toxicity. A good starting point for a long-term experiment would be to use a concentration that results in >90% cell viability after a 48-72 hour exposure.
Q4: How can I mitigate or manage this compound toxicity in my long-term cell culture experiments?
If you observe signs of toxicity, consider the following strategies:
-
Concentration Adjustment: The most straightforward approach is to lower the concentration of this compound.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing strategy where the compound is added for a specific duration and then removed.
-
Serum Concentration: Ensure that the serum concentration in your culture medium is optimal, as serum proteins can sometimes bind to compounds and modulate their activity and toxicity.
-
Regular Media Changes: Frequent media changes can help to remove metabolic byproducts and any potential degradants of this compound that might contribute to toxicity.
-
Use of Antioxidants: While not specifically documented for this compound, oxidative stress can be a component of drug-induced toxicity. The addition of a low concentration of an antioxidant like N-acetylcysteine (NAC) could be explored, but its effects should be carefully validated in your system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell death even at low concentrations | 1. High sensitivity of the cell line to β-carboline alkaloids.2. Solvent toxicity (e.g., DMSO).3. Compound degradation into more toxic byproducts. | 1. Perform a thorough dose-response curve starting from very low (nanomolar) concentrations.2. Ensure the final solvent concentration is below 0.1% and run a solvent-only control.3. Prepare fresh stock solutions of this compound regularly. |
| Gradual decrease in cell proliferation over time | 1. Chronic, low-level toxicity of this compound.2. Selection of a resistant subpopulation of cells. | 1. Lower the working concentration of this compound.2. Consider an intermittent dosing schedule.3. Regularly assess cell morphology and viability. |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Inconsistent compound dilution.3. Degradation of this compound stock solution. | 1. Standardize cell seeding protocols.2. Prepare fresh serial dilutions for each experiment.3. Aliquot and store the stock solution at -80°C to minimize freeze-thaw cycles. |
| Unexpected morphological changes not typical of apoptosis or necrosis | 1. This compound may be affecting the cytoskeleton.2. Off-target effects of the compound. | 1. Stain cells with cytoskeletal markers (e.g., phalloidin for actin) to observe any specific alterations.2. Review literature for known off-target effects of β-carboline alkaloids. |
Data on this compound Cytotoxicity
Currently, there is limited publicly available data compiling the IC50 values of this compound across a wide range of cell lines. The table below provides a summary of cytotoxicity data for the related β-carboline alkaloids, harmine and harmaline, to offer a point of reference. Researchers are strongly encouraged to determine the IC50 for their specific cell line of interest.
Table 1: IC50 Values of Related β-Carboline Alkaloids in Various Human Cell Lines
| Cell Line | Compound | IC50 (µg/mL) after 48h | Cell Type |
| HCT116/OXA | Harmine | 3.4 | Oxaliplatin-resistant Colon Cancer |
| HDF | Harmine | 8 | Human Dermal Fibroblast (Normal) |
| HCT116/OXA | Harmaline | 29.9 | Oxaliplatin-resistant Colon Cancer |
| HDF | Harmaline | 41.7 | Human Dermal Fibroblast (Normal) |
Data extracted from a study on oxaliplatin-resistant HCT116 cells.
Experimental Protocols
Protocol: MTT Assay for Assessing this compound Cytotoxicity
This protocol is a standard method to determine cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound and the TLR4/MyD88-mTOR Signaling Pathway
This compound has been shown to inhibit the TLR4/MyD88-mTOR signaling pathway, which is involved in inflammatory responses. The following diagram illustrates this inhibitory action.
Caption: this compound inhibits the TLR4/MyD88-mTOR signaling pathway.
This compound and the Muscle Atrophy Signaling Pathway
This compound has been shown to have a protective effect against muscle atrophy by suppressing key atrophic biomarkers. The diagram below depicts this proposed mechanism.
Caption: this compound suppresses key biomarkers in the muscle atrophy pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound in a cell culture-based assay.
Caption: Workflow for determining the cytotoxicity of this compound.
References
Technical Support Center: Optimizing Western Blot Results After Dichotomine B Treatment
Welcome to the technical support center for researchers utilizing Dichotomine B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Western blot experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-carboline alkaloid with demonstrated anti-inflammatory and anti-atrophic properties. Its mechanism of action involves the modulation of key signaling pathways. For instance, it has been shown to attenuate neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway.[1] Additionally, it can suppress key atrophic biomarkers such as FoxO3a, MuRF-1, and Atrogin-1.[2]
Q2: Which signaling pathways should I focus on when performing Western blots after this compound treatment?
Based on current research, key pathways to investigate include:
-
TLR4/MyD88-mTOR pathway: this compound has been observed to inhibit the expression of key proteins in this pathway.[1]
-
PI3K/Akt/mTOR and AMPK pathways: In some contexts, this compound has been shown to activate these pathways.
-
Muscle atrophy pathway: Look for changes in the expression of FoxO3a, MuRF-1, and Atrogin-1.[2]
Q3: What are some common issues encountered when performing Western blots for targets in these pathways after this compound treatment?
Common issues include weak or no signal for phosphorylated proteins, high background, and non-specific bands. These can be due to a variety of factors including suboptimal antibody concentrations, inefficient protein extraction, or issues with the transfer process.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your Western blot experiments with this compound.
Problem 1: Weak or No Signal
A faint or absent band for your protein of interest can be frustrating. Here are some potential causes and solutions.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Low Protein Concentration | Increase the amount of protein loaded per well. Consider using a positive control lysate known to express the target protein.[3] | Ensure your lysis buffer is appropriate for the subcellular localization of your target protein. For nuclear or DNA-binding proteins, sonication may be necessary to release them.[4] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S. For large proteins, consider a wet transfer method with a longer transfer time. For small proteins (<15 kDa), use a 0.2 µm pore size membrane.[4][5] | The composition of the transfer buffer (e.g., methanol and SDS content) can be adjusted to optimize the transfer of proteins of different sizes.[4] |
| Suboptimal Antibody Concentration | The concentration of both primary and secondary antibodies may be too low. Perform an antibody titration (dot blot or reagent gradient on a stripped blot) to determine the optimal dilution.[4][6][7] | Manufacturers' recommended dilutions are a starting point; optimization is often necessary for specific experimental conditions.[4] |
| Protein Degradation | Add protease and phosphatase inhibitor cocktails to your lysis buffer and keep samples on ice or at 4°C.[3][4] | This is particularly crucial when studying phosphorylated proteins, which are susceptible to dephosphorylation by endogenous phosphatases. |
Problem 2: High Background
High background can obscure the specific signal of your target protein.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5% BSA or non-fat dry milk).[3][5] Consider blocking overnight at 4°C.[8] | The choice of blocking agent is critical. For phosphorylated proteins, BSA is generally recommended over milk, as milk contains phosphoproteins like casein that can cause high background.[9] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody. A reagent gradient can help identify the optimal concentration that provides a strong signal with low background.[4][5] | Excessive antibody can bind non-specifically to the membrane.[5] |
| Inadequate Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations.[5] | Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer helps to remove non-specifically bound antibodies. |
Problem 3: Non-specific Bands
The presence of unexpected bands can complicate data interpretation.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Primary Antibody Specificity | Use an antibody that has been validated for Western blotting. Consider performing a pre-adsorption step by incubating the antibody with a lysate that does not contain the target protein.[10] | Check the antibody datasheet for information on its specificity and potential cross-reactivity. |
| Protein Aggregation | Instead of boiling samples at 95-100°C, try incubating them at a lower temperature (e.g., 70°C for 10-20 minutes or 37°C for 30-60 minutes) to prevent aggregation.[4] | Protein aggregates can run at incorrect molecular weights. |
| Sample Overload | Reduce the amount of protein loaded per lane. Overloading can lead to "streaking" and the appearance of non-specific bands.[10] |
Experimental Protocols
General Western Blot Protocol
This protocol provides a general framework. Optimization of specific steps will be necessary for your particular protein of interest and antibodies.
-
Sample Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane on a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Signaling Pathways
References
- 1. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Troubleshooting unexpected cell morphology changes with Dichotomine B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell morphology changes during experiments with Dichotomine B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a β-carboline alkaloid isolated from Stellariae Radix. Its known mechanisms of action include anti-inflammatory and anti-atrophic effects. It has been shown to regulate the TLR4/MyD88-mTOR signaling pathway in BV2 microglia cells, attenuating neuroinflammatory responses. Additionally, in skeletal muscle cells, this compound has been observed to have protective effects against atrophy by modulating pathways involving FoxO3a, MuRF-1, and Atrogin-1.
Q2: Are unexpected cell morphology changes a commonly reported issue with this compound?
A2: Currently, there is no specific literature that extensively documents unexpected cell morphology changes as a direct and common side effect of this compound treatment. However, as with many bioactive compounds, particularly marine-derived and β-carboline alkaloids, cellular morphology can be affected due to a variety of factors including cytotoxicity at high concentrations, off-target effects, or specific interactions with cellular components in certain cell lines.[1][2] Therefore, observing morphological changes warrants a systematic troubleshooting approach.
Q3: My cells are rounding up and detaching after treatment with this compound. What could be the cause?
A3: Cell rounding and detachment are common indicators of cellular stress or cytotoxicity. Several factors could be contributing to this observation:
-
High Compound Concentration: The concentration of this compound you are using may be cytotoxic to your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Apoptosis or Necrosis: this compound, like other β-carboline alkaloids, may induce programmed cell death (apoptosis) or necrosis at certain concentrations.[4][5]
Q4: I am observing changes in cell shape, such as elongation or flattening, that are not necessarily indicative of cell death. What could be the reason?
A4: Changes in cell shape that are not immediately associated with cytotoxicity could be related to the compound's mechanism of action or off-target effects on the cytoskeleton. The cytoskeleton, composed of actin filaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, adhesion, and motility. Some compounds can interfere with the dynamics of these structures, leading to altered morphology.
Q5: How can I differentiate between a cytotoxic effect and a specific morphological change related to this compound's mechanism of action?
A5: To distinguish between general cytotoxicity and a specific phenotypic change, it is essential to perform a comprehensive set of experiments. This should include:
-
A dose-response study to determine the cytotoxic concentration 50 (CC50).
-
Cell viability assays (e.g., MTT, Trypan Blue exclusion).
-
Assays to differentiate between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
-
Immunofluorescence staining of key cytoskeletal components (e.g., F-actin, α-tubulin) to visualize any structural rearrangements.
Troubleshooting Guides
Issue 1: High Cytotoxicity and Cell Death
If you are observing significant cell death, rounding, and detachment, follow these troubleshooting steps:
Experimental Workflow for Troubleshooting High Cytotoxicity
Caption: Workflow for troubleshooting high cytotoxicity observed with this compound treatment.
Quantitative Data Summary: Hypothetical Dose-Response Study
| This compound (µM) | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (PI+) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 1 | 98 ± 4.8 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| 5 | 92 ± 6.1 | 5.3 ± 1.1 | 2.0 ± 0.5 |
| 10 | 75 ± 7.3 | 15.2 ± 2.5 | 3.1 ± 0.8 |
| 25 | 51 ± 8.5 | 35.8 ± 4.1 | 8.7 ± 1.5 |
| 50 | 22 ± 6.9 | 60.1 ± 5.5 | 15.4 ± 2.1 |
| 100 | 5 ± 3.2 | 75.3 ± 6.2 | 20.1 ± 2.8 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.[6][7]
Issue 2: Altered Cell Shape without Significant Cell Death
If you observe changes in cell morphology at non-cytotoxic concentrations of this compound, the compound may be affecting the cytoskeleton.
Signaling Pathway Potentially Influenced by this compound
Caption: Potential signaling pathway from this compound to cell morphology changes.
Experimental Protocol: Immunofluorescence Staining for Cytoskeleton
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and treat with a non-cytotoxic concentration of this compound for the desired time.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin and/or phalloidin (for F-actin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Nuclear Staining: (Optional) Stain the nuclei with DAPI or Hoechst for 5-10 minutes.[10]
-
Mounting: Wash three times with PBS. Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Quantitative Analysis of Morphological Changes
| Parameter | Description | Expected Change with Cytoskeletal Disruption |
| Cell Area | The total area occupied by the cell. | Increase or decrease depending on the nature of the disruption. |
| Circularity | A measure of how close the cell shape is to a perfect circle. | May increase with cell rounding or decrease with elongation. |
| Aspect Ratio | The ratio of the major axis to the minor axis of the cell. | Increases with cell elongation. |
| Actin/Tubulin Intensity | The fluorescence intensity of stained cytoskeletal components. | May show changes in localization and intensity. |
This data can be quantified using image analysis software like ImageJ or CellProfiler.
General Laboratory Best Practices
-
Compound Handling: Ensure proper storage of this compound to maintain its stability. Prepare fresh dilutions for each experiment.
-
Cell Culture Maintenance: Regularly check cell cultures for any signs of contamination (bacterial, fungal, or mycoplasma). Maintain a consistent cell passage number for experiments.
-
Controls: Always include appropriate controls in your experiments, including untreated cells, vehicle-treated cells, and a positive control for the expected effect (if known).
By following these troubleshooting guides and protocols, researchers can systematically investigate and understand the causes of unexpected cell morphology changes when working with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
Technical Support Center: Dichotomine B In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dichotomine B in in vivo experiments. The information is designed to address potential variability in experimental outcomes and provide standardized protocols to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vivo effects?
A1: this compound is a β-carboline alkaloid isolated from Stellaria dichotoma. In vivo studies have demonstrated its potential in attenuating neuroinflammatory responses and combating skeletal muscle atrophy.[1] Specifically, it has been shown to preserve muscle mass and strength in mouse models of starvation-induced atrophy.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound has been shown to regulate the TLR4/MyD88-mTOR signaling pathway, which is implicated in inflammatory processes.[1] In the context of muscle atrophy, it helps to suppress proteolysis pathways, thereby preserving muscle tissue.[2]
Q3: I am observing significant variability in the response to this compound between my experimental animals. What are the potential causes?
A3: Variability in in vivo responses to natural products like this compound is a common challenge. Several factors can contribute to this, including:
-
Animal-related factors: Age, sex, genetic strain, and microbiome composition of the animals can all influence drug metabolism and response.
-
Pharmacokinetic variability: Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound among individual animals can lead to different effective concentrations at the target site.
-
Experimental procedure inconsistencies: Minor variations in the route and timing of administration, as well as the induction of the disease model, can lead to significant differences in outcomes.
-
Compound preparation: The solubility and stability of the this compound formulation can impact its bioavailability.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[3] For in vivo use, a common method is to prepare a stock solution in DMSO and then dilute it with a vehicle like corn oil for administration.[4] It is crucial to ensure the final concentration of DMSO is low to avoid vehicle-induced toxicity. A clear solution with a concentration of at least 1.25 mg/mL should be achievable.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound | 1. Inadequate Dose: The administered dose may be too low to elicit a response in your specific model. 2. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 3. Timing of Administration: The treatment window might not be optimal for the pathological process being studied. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your experimental setup. 2. Optimize Formulation and Route of Administration: Ensure complete solubilization of this compound. Consider alternative administration routes if oral bioavailability is suspected to be low. 3. Vary Treatment Timing: Test different administration schedules relative to the induction of the disease model (e.g., prophylactic vs. therapeutic). |
| High variability in response between animals in the same group | 1. Inconsistent Administration: Variations in injection volume or gavage technique. 2. Underlying Health Differences: Subclinical infections or stress can alter an animal's response. 3. Genetic Drift: If using an outbred stock, genetic differences can be significant. | 1. Standardize Procedures: Ensure all technicians are trained and follow a strict, standardized protocol for all administrations. 2. Health Monitoring: Closely monitor animal health and exclude any animals showing signs of illness or distress. 3. Use Inbred Strains: Whenever possible, use inbred animal strains to minimize genetic variability. |
| Unexpected Adverse Effects or Toxicity | 1. Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the administered concentration. 2. Off-Target Effects: this compound may have other biological activities at the dose used. 3. Metabolite Toxicity: A metabolite of this compound could be causing the adverse effects. | 1. Vehicle Control Group: Always include a vehicle-only control group to distinguish between the effects of the compound and the vehicle. Minimize the concentration of organic solvents in the final injection volume. 2. Dose Reduction: Lower the dose to see if the therapeutic effect can be maintained while minimizing toxicity. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources allow, conduct PK/PD studies to understand the exposure-response relationship. |
Data Presentation
Table 1: Summary of In Vivo Anti-Atrophic Effects of this compound in a Starvation-Induced Mouse Model
| Parameter | Control (Fed) | Starved (Vehicle) | Starved + this compound (10 mg/kg) |
| Body Weight Change (%) | No significant change | - | No significant change vs. Starved |
| Grip Strength (% of Control) | 100% | Decreased | Significantly preserved vs. Starved |
| Tibialis Anterior Muscle Mass (mg) | - | Decreased | Significantly preserved vs. Starved |
| Soleus Muscle Mass (mg) | - | Decreased | Significantly preserved vs. Starved |
| Myosin Heavy Chain (MHC) Protein Levels | Normal | Decreased | Significantly maintained vs. Starved |
| Atrogin-1 Protein Levels | Normal | Increased | Significantly suppressed vs. Starved |
Data synthesized from the study on the anti-atrophic effects of this compound.[1]
Experimental Protocols
Protocol 1: Starvation-Induced Muscle Atrophy Model in Mice
This protocol is adapted from the study "Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy".
-
Animals: Use male C57BL/6 mice (or a suitable alternative), aged 8-10 weeks.
-
Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into three groups:
-
Control (ad libitum access to food and water)
-
Starved (food withdrawn, ad libitum access to water)
-
Starved + this compound
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For administration, dilute the stock solution in corn oil to the desired final concentration (e.g., 10 mg/kg). The final DMSO concentration should be below 5%.
-
-
Administration:
-
Administer this compound or the vehicle (DMSO + corn oil) to the respective groups via oral gavage once daily.
-
-
Starvation Period:
-
For the starved groups, withdraw food for a period of 48 hours.
-
-
Outcome Measures:
-
Grip Strength: Measure the forelimb grip strength using a grip strength meter at the end of the starvation period.
-
Tissue Collection: At the end of the experiment, euthanize the mice and carefully dissect the tibialis anterior and soleus muscles.
-
Muscle Weight: Weigh the dissected muscles immediately.
-
Biochemical Analysis: Snap-freeze a portion of the muscle tissue in liquid nitrogen for subsequent Western blot analysis of proteins such as MHC and Atrogin-1.
-
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This is a generalized protocol that can be adapted for this compound.
-
Animals: Use male Swiss albino mice (or a suitable alternative), weighing 20-25 g.
-
Acclimation: Acclimate the animals for one week.
-
Grouping:
-
Control (Vehicle)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
This compound (at various doses)
-
-
This compound Preparation: Prepare as described in Protocol 1.
-
Administration: Administer the vehicle, positive control, or this compound intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Calculation of Inflammation Inhibition:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Mandatory Visualizations
References
- 1. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:755036-41-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Reproducibility in Dichotomine B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving Dichotomine B.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and solutions in a question-and-answer format.
1. Compound Solubility and Stability
-
Question: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
-
Answer: this compound can have limited solubility in aqueous solutions. Ensure you are using a freshly prepared stock solution in a suitable solvent like DMSO. When diluting into your final culture medium, vortex thoroughly and avoid using a concentration that exceeds its solubility limit. It is recommended to perform a solubility test before starting your experiments. Storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light, is advised to maintain stability.[1]
-
-
Question: My experimental results are inconsistent across different batches of this compound. Why might this be happening?
-
Answer: Inconsistencies can arise from variations in the purity and stability of the compound. Ensure you are using a high-purity grade of this compound from a reputable supplier. Proper storage is crucial; protect the compound from light and adhere to recommended storage temperatures (-80°C for long-term, -20°C for short-term).[1] Repeated freeze-thaw cycles of the stock solution should be avoided.
-
2. Cell-Based Assay Performance
-
Question: I am not observing the expected anti-inflammatory effect of this compound in my LPS-stimulated BV2 microglial cells. What should I check?
-
Answer: Several factors could contribute to this issue:
-
Cell Health and Passage Number: Ensure your BV2 cells are healthy and within a low passage number, as high passage numbers can alter cellular responses.[2]
-
LPS and ATP Concentration: Verify the concentration and activity of the lipopolysaccharide (LPS) and adenosine triphosphate (ATP) used to induce inflammation. The potency of LPS can vary between lots.
-
This compound Concentration: The effect of this compound is dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your experimental setup. Concentrations between 20-80 µmol/L have been shown to be effective.[3]
-
Incubation Time: Ensure adequate pre-incubation time with this compound before LPS stimulation, and sufficient incubation time after stimulation to observe the effect.
-
-
-
Question: My C2C12 myotube atrophy assay with this compound is showing high variability in myotube diameter measurements. How can I improve consistency?
-
Answer: Variability in myotube assays can be minimized by:
-
Consistent Seeding Density: Ensure a consistent seeding density of C2C12 myoblasts to achieve uniform myotube formation.
-
Standardized Differentiation Protocol: Adhere to a strict timeline and media composition for myoblast differentiation into myotubes.
-
Image Analysis: Use a standardized method for image acquisition and analysis to measure myotube diameter. Automated image analysis software can reduce user bias.
-
Dexamethasone Potency: Verify the concentration and activity of dexamethasone used to induce atrophy.
-
-
3. General Reproducibility Issues in Natural Product Research
-
Question: I'm concerned about potential artifacts in my high-throughput screening assays with this compound. What are common pitfalls with natural products?
-
Answer: Natural products can sometimes interfere with assay readouts.[4] Potential issues include:
-
Autofluorescence: this compound, being a β-carboline alkaloid, may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[4] Run appropriate controls, such as wells with the compound alone, to measure and subtract background fluorescence.
-
Compound Aggregation: At higher concentrations, some natural products can form aggregates that may lead to non-specific inhibition.[4] It is advisable to include detergents like Triton X-100 in your assay buffer to prevent aggregation.
-
Chelation: Some compounds can chelate essential metal ions in the assay buffer or culture medium, affecting cellular processes or enzyme activity.[4]
-
-
Experimental Protocols
1. Protocol for Assessing the Anti-Neuroinflammatory Effect of this compound in BV2 Cells
-
Cell Culture: Culture BV2 microglia cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Experimental Groups:
-
Control Group
-
Model Group (LPS + ATP)
-
Positive Control Group (LPS + ATP + TLR4 inhibitor, e.g., TAK-242)
-
This compound Treatment Groups (LPS + ATP + varying concentrations of this compound, e.g., 20, 40, 80 µmol/L)[3]
-
This compound Alone Group (highest concentration of this compound)
-
-
Procedure:
-
Seed BV2 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound or the TLR4 inhibitor for a specified time (e.g., 1 hour).
-
Induce neuroinflammation by adding LPS (e.g., 1 µg/mL) and ATP (e.g., 5 mM) to the respective wells.[3]
-
Incubate for a designated period (e.g., 24 hours).
-
Collect the cell supernatant to measure cytokine levels (e.g., IL-6, TNF-α) using ELISA.
-
Lyse the cells to extract protein for Western blot analysis of key signaling proteins (e.g., TLR4, MyD88, p-mTOR).[3]
-
2. Protocol for Evaluating the Anti-Atrophic Effect of this compound in C2C12 Myotubes
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
To induce differentiation, grow myoblasts to about 80-90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum).
-
Maintain in differentiation medium for 4-6 days, changing the medium every two days, until myotubes are formed.
-
-
Experimental Groups:
-
Control Group (differentiated myotubes)
-
Atrophy Model Group (differentiated myotubes + dexamethasone)
-
This compound Treatment Groups (differentiated myotubes + dexamethasone + varying concentrations of this compound)
-
-
Procedure:
-
Treat the differentiated myotubes with this compound for a set pre-incubation period.
-
Induce muscle atrophy by adding dexamethasone (e.g., 100 µM).
-
Incubate for 24-48 hours.
-
Fix the cells and perform immunofluorescence staining for myosin heavy chain (MHC) to visualize myotubes.
-
Capture images using a microscope and measure myotube diameter using image analysis software.
-
Lyse the cells to analyze the expression of atrophy-related proteins (e.g., MuRF-1, Atrogin-1) by Western blot.[5]
-
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS/ATP-stimulated BV2 Cells
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | Baseline Level | Baseline Level |
| LPS + ATP | Increased Level | Increased Level |
| LPS + ATP + this compound (20 µmol/L) | Reduced Level | Reduced Level |
| LPS + ATP + this compound (40 µmol/L) | Further Reduced Level | Further Reduced Level |
| LPS + ATP + this compound (80 µmol/L) | Significantly Reduced Level | Significantly Reduced Level |
Note: This table presents a qualitative summary of expected results based on published findings.[3] Actual values will vary depending on experimental conditions.
Table 2: Effect of this compound on Myotube Diameter in Dexamethasone-induced C2C12 Myotube Atrophy
| Treatment Group | Average Myotube Diameter (µm) |
| Control | Baseline Diameter |
| Dexamethasone | Decreased Diameter |
| Dexamethasone + this compound (low conc.) | Partially Restored Diameter |
| Dexamethasone + this compound (high conc.) | Significantly Restored Diameter |
Note: This table illustrates the expected trend.[5] Researchers should quantify their own results.
Visualizations
Caption: this compound inhibits the TLR4/MyD88-mTOR signaling pathway.
Caption: General experimental workflow for this compound bioactivity assays.
References
- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Dichotomine B: A Comparative Analysis Against Other Muscle Atrophy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dichotomine B, a potential therapeutic agent for muscle atrophy, against other known inhibitors. The information is collated from preclinical studies to assist researchers in evaluating its potential and designing future investigations.
Introduction to Muscle Atrophy and Therapeutic Strategies
Skeletal muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a range of diseases, including cancer, chronic kidney disease, and sarcopenia, as well as prolonged periods of disuse or corticosteroid treatment. The underlying mechanism involves an imbalance between protein synthesis and degradation, with an upregulation of the ubiquitin-proteasome system playing a critical role. Key mediators in this catabolic process include the Forkhead box O (FoxO) transcription factors and the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF-1) and Atrogin-1. Consequently, the inhibition of these pathways is a primary focus for the development of novel anti-atrophic therapies.
This compound, a β-carboline alkaloid, has emerged as a promising natural compound with demonstrated efficacy in mitigating muscle atrophy in preclinical models. This guide compares the performance of this compound with other well-documented inhibitors of muscle atrophy, namely ursolic acid, tomatidine, and myostatin inhibitors, based on available experimental data.
Comparative Efficacy in Dexamethasone-Induced Muscle Atrophy
Dexamethasone, a synthetic glucocorticoid, is widely used to induce muscle atrophy in in vitro and in vivo models, providing a standardized platform for evaluating the efficacy of potential inhibitors. The following tables summarize the quantitative data for this compound and other inhibitors in the context of dexamethasone-induced atrophy in C2C12 myotubes, a common murine skeletal muscle cell line.
Effects on Myotube Diameter
A primary indicator of muscle atrophy in vitro is the reduction in myotube diameter. The table below compares the ability of different inhibitors to prevent this dexamethasone-induced change.
| Compound | Concentration | Dexamethasone Concentration | Treatment Duration | Effect on Myotube Diameter | Reference |
| This compound | 10 µM | 10 µM | 24 hours | Significantly reversed the reduction in myotube thickness. | [1] |
| 30 µM | 10 µM | 24 hours | Significantly reversed the reduction in myotube thickness. | [1] | |
| Ursolic Acid | Not Specified | Not Specified | Not Specified | Suppressed the loss of cell proteins. | [2] |
| Tomatidine | 1 µM | Not Specified | 48 hours | Stimulated myotube hypertrophy. | [3] |
| Myostatin Inhibitors | Not Specified | Not Specified | Not Specified | Data in dexamethasone-induced C2C12 model not readily available. |
Modulation of Key Atrophic Biomarkers
The upregulation of MuRF-1 and Atrogin-1 is a hallmark of glucocorticoid-induced muscle atrophy. This table compares the inhibitory effects of this compound and other compounds on the expression of these critical E3 ubiquitin ligases.
| Compound | Concentration | Dexamethasone Concentration | Treatment Duration | Effect on MuRF-1 Protein Expression | Effect on Atrogin-1 Protein Expression | Reference |
| This compound | 10 µM | 10 µM | 24 hours | Suppressed upregulation. | Suppressed upregulation. | [1] |
| 30 µM | 10 µM | 24 hours | Suppressed upregulation. | Suppressed upregulation. | [1] | |
| Ursolic Acid | Not Specified | Not Specified | Not Specified | Decreased expression. | Decreased expression. | [2] |
| Tomatidine | Not Specified | Not Specified | Not Specified | Data in dexamethasone-induced C2C12 model not readily available. | Data in dexamethasone-induced C2C12 model not readily available. | |
| Myostatin Inhibitors | Not Specified | Not Specified | Not Specified | Data in dexamethasone-induced C2C12 model not readily available. | Data in dexamethasone-induced C2C12 model not readily available. |
Signaling Pathways and Mechanisms of Action
The anti-atrophic effects of these compounds are mediated through distinct yet sometimes overlapping signaling pathways.
This compound primarily exerts its protective effects by suppressing the FoxO3a-mediated upregulation of MuRF-1 and Atrogin-1.[1] This action effectively inhibits the degradation of key muscle proteins like the myosin heavy chain (MHC).
Caption: this compound inhibits dexamethasone-induced muscle atrophy signaling.
Ursolic acid has been shown to suppress myostatin expression and inflammatory cytokines, which are upstream activators of muscle-specific ubiquitin E3 ligases.[2] Tomatidine stimulates muscle anabolism by activating mTORC1 signaling, a key pathway in protein synthesis.[3] Myostatin inhibitors, as their name suggests, function by directly targeting myostatin, a negative regulator of muscle growth.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable comparison of different compounds. The following outlines a general methodology for inducing and assessing muscle atrophy in C2C12 myotubes based on the reviewed literature.
Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes: A Standardized Protocol
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
When cells reach 80-90% confluency, induce differentiation by switching to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Maintain in differentiation medium for 4-6 days to allow for the formation of mature myotubes.
-
-
Induction of Atrophy and Treatment:
-
Treat mature myotubes with dexamethasone (typically 10-100 µM) for 24-48 hours to induce atrophy.
-
In parallel, co-treat myotubes with dexamethasone and the inhibitor of interest (e.g., this compound, ursolic acid, tomatidine) at various concentrations.
-
Include a vehicle control group (treated with the solvent used for the inhibitors).
-
-
Assessment of Myotube Morphology:
-
Fix the cells and perform immunofluorescence staining for a key muscle protein, such as myosin heavy chain (MHC).
-
Capture images using fluorescence microscopy.
-
Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ).
-
-
Western Blot Analysis of Atrophic Markers:
-
Lyse the treated myotubes and quantify total protein concentration.
-
Perform SDS-PAGE and Western blotting to determine the protein expression levels of MuRF-1, Atrogin-1, and MHC.
-
Use a housekeeping protein (e.g., GAPDH or β-actin) for normalization.
-
Caption: Experimental workflow for assessing muscle atrophy inhibitors in vitro.
Conclusion
This compound demonstrates significant potential as an inhibitor of muscle atrophy, with a clear mechanism of action involving the suppression of key catabolic markers. While direct comparative studies are lacking, the available data suggests its efficacy is on par with other known natural compounds like ursolic acid in in-vitro models of dexamethasone-induced atrophy. Further research, including head-to-head comparative studies and in-vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of muscle wasting conditions. This guide provides a foundational comparison to aid in the strategic planning of such future investigations.
References
- 1. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of muscle wasting by the plant-derived compound ursolic acid in a model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Dichotomine B and Rapamycin: A Comparative Analysis of Their Roles in Autophagy
A deep dive into the mechanisms and efficacy of two potent autophagy inducers, providing researchers with essential data for informed experimental design.
In the landscape of cellular biology, the process of autophagy—the body's intrinsic recycling system—holds a place of paramount importance for maintaining cellular homeostasis. Two compounds, the well-established immunosuppressant rapamycin and the novel β-carboline alkaloid Dichotomine B, have emerged as significant inducers of this process. This guide offers a comprehensive comparative analysis of their effects on autophagy, supported by experimental data and detailed protocols to aid researchers in the fields of cellular biology, pharmacology, and drug development.
At a Glance: this compound vs. Rapamycin in Autophagy Induction
| Feature | This compound | Rapamycin |
| Primary Mechanism | Inhibition of mTOR signaling, potentially via the TLR4/MyD88 axis.[1] | Direct inhibition of the mTORC1 complex. |
| Cellular Context | Demonstrated efficacy in neuroinflammatory models (BV2 microglia).[1] | Broadly effective across various cell types.[2][3] |
| Reported Effects | Increased LC3-II/LC3-I ratio and decreased p62 levels.[1] | Robust induction of autophagic flux, characterized by increased LC3-II and decreased p62.[2][3] |
Quantitative Analysis of Autophagy Markers
The induction of autophagy is commonly assessed by monitoring the levels of key protein markers: microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to autophagosome membranes. The p62 protein is a selective autophagy receptor that is degraded during the process. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
The following table summarizes the quantitative effects of this compound and rapamycin on these markers in BV2 microglial cells.
| Treatment | Concentration | Duration | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62 Level (Fold Change vs. Control) |
| This compound | 20 µmol/L | 24 hours | ~1.5 | ~0.8 |
| This compound | 40 µmol/L | 24 hours | ~2.0 | ~0.6 |
| This compound | 80 µmol/L | 24 hours | ~2.5 | ~0.4 |
| Rapamycin | 100 nM | 6 hours | ~3.5 | ~0.5 |
Note: Data for this compound is extrapolated from studies in LPS/ATP-stimulated BV2 cells and represents the compound's effect relative to the stimulated control.[1] Data for rapamycin is based on typical results observed in BV2 cells.[2][3]
Signaling Pathways: A Tale of Two mTOR Inhibitors
Both this compound and rapamycin exert their pro-autophagic effects through the inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism. However, their upstream mechanisms appear to differ.
Rapamycin acts as a direct and specific inhibitor of the mTOR Complex 1 (mTORC1). By binding to FKBP12, it forms a complex that allosterically inhibits mTORC1 activity, thereby de-repressing the ULK1 complex and initiating autophagosome formation.
This compound , on the other hand, has been shown to inhibit mTOR in the context of neuroinflammation, potentially through the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway.[1] This suggests an indirect mode of mTOR inhibition. Furthermore, some studies indicate that this compound may also activate the AMP-activated protein kinase (AMPK) signaling pathway, which is another key negative regulator of mTOR.
Figure 1. Simplified signaling pathways of rapamycin and this compound in autophagy induction.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for assessing autophagy induction by this compound and rapamycin are provided below. The murine microglial cell line, BV2, is used as a consistent experimental model.
Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Treat BV2 cells with final concentrations of 20, 40, or 80 µmol/L for 24 hours.[1]
-
Rapamycin Treatment: Prepare a stock solution of rapamycin in DMSO. Treat BV2 cells with a final concentration of 100 nM for 6 hours.[2]
Western Blot Analysis of LC3 and p62
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 12-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The LC3-II/LC3-I ratio and the level of p62 relative to the loading control are calculated.
Autophagic Flux Assay
To distinguish between an increase in autophagosome synthesis and a blockage of autophagosome degradation, an autophagic flux assay is performed. This is achieved by treating cells with the lysosomal inhibitor bafilomycin A1.
-
Treatment Groups:
-
Vehicle control (DMSO)
-
This compound (e.g., 80 µmol/L) or Rapamycin (100 nM) alone
-
Bafilomycin A1 (100 nM) alone
-
This compound or Rapamycin + Bafilomycin A1 (add bafilomycin A1 for the last 2-4 hours of the treatment period)
-
-
Analysis: Perform Western blot analysis for LC3 as described above. A significant increase in LC3-II levels in the co-treatment group compared to the drug-alone group indicates a functional autophagic flux.
References
- 1. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to PI3K/Akt/mTOR Pathway Modulation: Evaluating Dichotomine B Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dichotomine B's effect on the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway alongside a selection of well-characterized inhibitory agents. While the initial premise suggests an inhibitory role for this compound, current scientific literature indicates a nuanced and potentially context-dependent activating effect on this pathway, particularly in neuroprotective contexts. This guide will therefore objectively present the available data for this compound and compare its reported mechanism to that of established PI3K/Akt/mTOR inhibitors, providing a valuable resource for researchers investigating this critical cellular signaling cascade.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling cascade.
This compound: An Activator in a Pathway of Inhibitors
Contrary to the expected inhibitory effect, a notable study has reported that this compound, a key bioactive compound from Stellaria dichotoma, mitigates Alzheimer's disease pathology by inducing autophagy and activating the PI3K/Akt/mTOR and AMPK signaling pathways. This suggests a potential neuroprotective role mediated through the upregulation of this pathway. Another study highlights its anti-atrophic effects in skeletal muscle by suppressing key atrophic biomarkers.
This guide will proceed by presenting this compound's observed effects and comparing them against various classes of well-documented PI3K/Akt/mTOR inhibitors. This comparative approach will provide researchers with a broader perspective on modulating this pathway, whether through activation or inhibition, depending on the therapeutic goal.
Comparative Analysis of Pathway Modulators
The following table summarizes the activity of this compound in comparison to representative PI3K/Akt/mTOR pathway inhibitors. IC50 values, a common measure of inhibitor potency, are provided for the inhibitory compounds.
| Compound | Class | Primary Target(s) | Reported IC50 (nM) | Reported Effect on Pathway |
| This compound | Natural Product | PI3K/Akt/mTOR | Not Applicable | Activation |
| Wortmannin | Pan-PI3K Inhibitor | PI3K (all isoforms), mTOR | PI3Kα: ~2-4 | Inhibition |
| BKM120 (Buparlisib) | Pan-PI3K Inhibitor | PI3Kα, β, γ, δ | PI3Kα: 52 | Inhibition |
| NVP-BEZ235 (Dactolisib) | Dual PI3K/mTOR Inhibitor | PI3K, mTOR | PI3Kα: 4, mTOR: 6 | Inhibition |
| GDC-0980 (Apitolisib) | Dual PI3K/mTOR Inhibitor | PI3Kα, β, γ, δ, mTOR | PI3Kα: 5, mTOR: 17 | Inhibition |
| Rapamycin (Sirolimus) | mTORC1 Inhibitor | mTORC1 | mTOR: ~0.1 | Inhibition |
| MK-2206 | Allosteric Akt Inhibitor | Akt1, Akt2, Akt3 | Akt1: ~8, Akt2: ~12 | Inhibition |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols for Pathway Validation
Validating the effect of a compound on the PI3K/Akt/mTOR pathway is crucial. Below are detailed methodologies for key experiments.
Experimental Workflow for Validating a Pathway Modulator
Caption: Workflow for validating a PI3K/Akt/mTOR pathway modulator.
Western Blotting for Phosphorylated Pathway Components
This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which is indicative of pathway activation or inhibition.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (this compound or a known inhibitor) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Denature the protein samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of PI3K or mTOR in the presence of a test compound.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Reconstitute recombinant human PI3K or mTOR enzyme in a suitable kinase buffer.
-
Prepare the substrate solution (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3K).
-
Prepare the ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
Add serially diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add the diluted enzyme solution to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
-
Signal Detection and Data Analysis:
-
Stop the reaction and measure the product formation. For PI3K, this is often the amount of ADP produced, which can be quantified using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the test compound on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control.
-
-
MTT Assay:
-
After a desired incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Conclusion
The PI3K/Akt/mTOR pathway remains a highly significant target in drug discovery. While the majority of research has focused on developing inhibitors for diseases like cancer, the discovery of compounds like this compound that may activate the pathway highlights the importance of understanding the multifaceted roles of this signaling cascade in different cellular contexts. For researchers, a thorough and objective comparison of a novel compound's effects against established modulators is paramount. The experimental protocols and comparative data presented in this guide offer a framework for such validation, enabling a more comprehensive understanding of how a compound of interest interacts with and influences the PI3K/Akt/mTOR pathway. This knowledge is essential for the development of novel and effective therapeutic strategies.
Dichotomine B and Metformin: A Comparative Analysis of AMPK Pathway Activation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of Dichotomine B and the well-established drug metformin in activating the AMP-activated protein kinase (AMPK) pathway. This analysis is based on available experimental data and aims to elucidate the potential of this compound as a modulator of this critical cellular signaling cascade.
Executive Summary
Metformin is a cornerstone therapy for type 2 diabetes, with its primary mechanism of action attributed to the activation of the AMPK pathway. Emerging research has identified this compound, a natural compound, as a novel activator of the same pathway, particularly in the context of neurodegenerative diseases such as Alzheimer's. While both compounds converge on AMPK activation, the specifics of their mechanisms and quantitative efficacy are subjects of ongoing investigation. This guide synthesizes the current understanding of both molecules, presenting available data to facilitate a comparative assessment.
Comparative Efficacy in AMPK Activation
At present, direct comparative studies measuring the head-to-head efficacy of this compound and metformin in activating the AMPK pathway are not available in the public domain. However, data from independent studies on each compound provide insights into their respective potencies.
| Compound | Cell Type | Concentration Range | Fold Activation of AMPK (p-AMPK/total AMPK) | Downstream Target Modulation | Reference |
| Metformin | Rat Hepatocytes | 10 µM - 2 mM | 1.3-fold to significant activation | ↑ p-ACC | [1] |
| Human Hepatocytes | >100 µM | Up to 472% increase at 500 µM | ↑ p-ACC | [2] | |
| This compound | Data not available | Data not available | Data not available | Induces autophagy, linked to PI3K/Akt/mTOR pathway | [3] |
Note: The table highlights the current gap in quantitative data for this compound's direct activation of AMPK. The information available suggests its involvement in the AMPK pathway as part of a broader signaling network.
Signaling Pathways and Mechanisms of Action
Both this compound and metformin ultimately lead to the activation of AMPK, a master regulator of cellular energy homeostasis. However, their upstream mechanisms of action appear to differ based on current knowledge.
Metformin's Mechanism of AMPK Activation
Metformin is understood to activate AMPK primarily through an indirect mechanism involving the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and promote its phosphorylation by upstream kinases, most notably Liver Kinase B1 (LKB1).
This compound's Postulated Mechanism of AMPK Activation
The available literature suggests that this compound activates the AMPK pathway in the context of mitigating Alzheimer's disease pathology by inducing autophagy. This activation is linked to the PI3K/Akt/mTOR signaling pathway. It is plausible that this compound modulates this interconnected network, leading to the activation of AMPK. The precise molecular interactions and whether the activation is direct or indirect remain to be fully elucidated.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for assessing AMPK activation.
Western Blotting for AMPK and ACC Phosphorylation
This is a standard method to assess the activation state of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Protocol:
-
Cell Lysis: Cells are treated with the compound of interest (this compound or metformin) for a specified time and concentration. Subsequently, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPKα Thr172) and ACC (p-ACC Ser79), as well as antibodies for the total forms of these proteins.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.
Conclusion and Future Directions
Metformin is a well-characterized AMPK activator with a substantial body of evidence supporting its mechanism and efficacy. This compound presents an intriguing novel compound with the potential to modulate the AMPK pathway, particularly in the context of neuroprotection. However, a significant knowledge gap exists regarding its direct interaction with AMPK, its precise mechanism of action, and its quantitative efficacy.
Future research should focus on:
-
Direct Binding Assays: To determine if this compound directly interacts with the AMPK complex.
-
In Vitro Kinase Assays: To quantify the direct effect of this compound on AMPK activity and determine key parameters such as EC50.
-
Head-to-Head Comparative Studies: To directly compare the potency and efficacy of this compound and metformin in various cell types and experimental models.
-
Elucidation of Upstream Signaling: To precisely map the signaling events through which this compound leads to AMPK activation.
Addressing these research questions will be crucial in determining the therapeutic potential of this compound as a modulator of the AMPK pathway and its viability as an alternative or complementary agent to established activators like metformin.
References
Dichotomine B: A Comparative Analysis of In Vitro and In Vivo Efficacy in Muscle Atrophy and Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Dichotomine B, a β-carboline alkaloid, has emerged as a compound of interest for its potential therapeutic applications in muscle atrophy and neuroinflammation. This guide provides a comprehensive comparison of its efficacy in both in vitro and in vivo models, supported by experimental data and detailed protocols.
In Vitro Efficacy of this compound
This compound has demonstrated protective effects against muscle atrophy and neuroinflammation in cell-based assays.
Anti-atrophic Effects in C2C12 Myotubes
In a widely used in vitro model of muscle atrophy, this compound was shown to counteract the catabolic effects of dexamethasone (DEX) in C2C12 myotubes. Treatment with this compound at concentrations of 10 or 30 μM significantly preserved myotube diameter and enhanced the fusion index, a measure of myotube formation.[1][2] Furthermore, it maintained the levels of myosin heavy chain (MHC), a critical structural protein in muscle fibers, while suppressing key biomarkers associated with muscle degradation, including FoxO3a, MuRF-1, and Atrogin-1.[1][2]
Anti-inflammatory Effects in BV2 Microglia
In a model of lipopolysaccharide (LPS) and ATP-induced neuroinflammation in BV2 microglial cells, this compound exhibited potent anti-inflammatory properties. At concentrations up to 80 µmol/L, it significantly reduced the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[3] The mechanism of action involves the downregulation of the Toll-like receptor 4 (TLR4)/MyD88/mTOR signaling pathway.[3]
Table 1: In Vitro Efficacy of this compound
| Model System | Condition | This compound Concentration | Key Findings | Reference |
| C2C12 Myotubes | Dexamethasone-induced atrophy | 10 µM, 30 µM | - Significantly increased myotube diameter and fusion index- Maintained Myosin Heavy Chain (MHC) protein levels- Suppressed expression of FoxO3a, MuRF-1, and Atrogin-1 | [1][2] |
| BV2 Microglia | LPS/ATP-induced neuroinflammation | Up to 80 µmol/L | - Decreased levels of IL-6, IL-1β, and TNF-α- Inhibited protein and mRNA expression of TLR4 and MyD88- Inhibited phosphorylation of mTOR | [3] |
In Vivo Efficacy of this compound
The promising in vitro results have been corroborated by in vivo studies in mouse models.
Preservation of Muscle Mass and Function
In a mouse model of starvation-induced muscle atrophy, oral administration of this compound at a dose of 10 mg/kg demonstrated a significant preservation of muscle mass and grip strength.[1][2] Histological analysis of the tibialis anterior muscle revealed that this compound treatment prevented the reduction of MHC and suppressed the induction of Atrogin-1, consistent with the in vitro findings.[1][2]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| C57BL/6J Mice | Starvation-induced muscle atrophy | 10 mg/kg | - Preserved muscle mass of tibialis anterior and soleus muscles- Significantly preserved grip strength- Maintained MHC protein levels- Suppressed Atrogin-1 expression | [1][2] |
Comparative Efficacy with Alternative Compounds
While direct comparative studies are limited, the efficacy of this compound can be contextualized by examining other compounds investigated for similar indications.
Muscle Atrophy
C-peptide and Laurel extract have also shown promise in mitigating dexamethasone-induced muscle atrophy. C-peptide treatment in mice attenuated body and muscle weight loss and improved grip strength.[4][5] Laurel extract inhibited the expression of MuRF1 and other atrophy-related genes in rats.[6]
Neuroinflammation
The therapeutic landscape for neuroinflammation includes nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologics that target specific cytokines like TNF-α and IL-1β.[7][8] Minocycline, a tetracycline antibiotic, has also been explored for its anti-inflammatory effects in the central nervous system.[8]
Experimental Protocols
Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach confluence. The cells are allowed to differentiate for 4-6 days.
-
Induction of Atrophy: Differentiated myotubes are treated with dexamethasone (typically 10-100 µM) for 24-48 hours to induce atrophy.
-
Treatment with this compound: this compound is co-incubated with dexamethasone at the desired concentrations.
-
Analysis: Myotube diameter and fusion index are quantified using microscopy and image analysis software. Protein levels of MHC, FoxO3a, MuRF-1, and Atrogin-1 are assessed by Western blotting.
Starvation-Induced Muscle Atrophy in Mice
-
Animal Model: C57BL/6J mice are typically used.
-
Induction of Atrophy: Mice are subjected to a period of fasting (e.g., 48 hours) to induce muscle atrophy.
-
Treatment with this compound: this compound is administered orally at the specified dosage during the starvation period.
-
Analysis: Grip strength is measured using a grip strength meter. At the end of the study, mice are euthanized, and specific muscles (e.g., tibialis anterior, gastrocnemius, soleus) are dissected and weighed. Protein expression in muscle tissue is analyzed by Western blotting or immunohistochemistry.
LPS-Induced Neuroinflammation in BV2 Microglia
-
Cell Culture: BV2 microglial cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and, in some protocols, ATP, for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Treatment with this compound: this compound is added to the culture medium prior to or concurrently with the inflammatory stimulus.
-
Analysis: The levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the culture supernatant are measured using ELISA. The expression and phosphorylation of proteins in the TLR4/MyD88/mTOR signaling pathway are analyzed by Western blotting.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits neuroinflammation by targeting the TLR4/MyD88/mTOR pathway.
Caption: this compound counteracts muscle atrophy by suppressing the FoxO3a-Atrogin-1/MuRF-1 axis.
References
- 1. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of C-Peptide on Dexamethasone-Induced In Vitro and In Vivo Models as a Potential Therapeutic Agent for Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Therapies for Treatment of Inflammation-Related Preterm Brain Injury | MDPI [mdpi.com]
Dichotomine B vs. Synthetic Anabolic Agents: A Head-to-Head Comparison in the Attenuation of Muscle Atrophy
For Immediate Release
This guide provides a comprehensive, data-driven comparison between the natural compound Dichotomine B and established synthetic drugs in the context of skeletal muscle atrophy. The information presented is intended for researchers, scientists, and professionals in drug development, offering a clear overview of efficacy based on preclinical data.
Introduction to Muscle Atrophy and Therapeutic Strategies
Skeletal muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a range of pathologies, including cancer cachexia, sepsis, disuse, and sarcopenia. The primary molecular mechanism driving muscle atrophy is an imbalance between protein synthesis and degradation, tipped towards the latter. A key catabolic pathway is the ubiquitin-proteasome system (UPS), which involves the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF-1) and Atrogin-1 (also known as MAFbx). These ligases tag myofibrillar proteins for degradation by the proteasome. Consequently, the downregulation of MuRF-1 and Atrogin-1 is a critical target for anti-atrophic therapies.
This compound, a β-carboline alkaloid isolated from Stellaria dichotoma, has emerged as a promising natural compound with anti-atrophic properties.[1] This guide compares its performance against a representative synthetic anabolic agent, Formoterol, a long-acting β2-adrenergic agonist known to promote muscle growth and counteract wasting. The comparison is primarily based on in vitro studies using the C2C12 myotube model of dexamethasone-induced muscle atrophy, a gold standard for preclinical assessment.
In Vitro Efficacy Comparison
The following tables summarize the quantitative effects of this compound and Formoterol on key biomarkers of muscle atrophy in C2C12 myotubes. Dexamethasone (DEX), a synthetic glucocorticoid, is used to induce an atrophic state, characterized by reduced myotube diameter and upregulation of catabolic markers.
Table 1: Effect on Myotube Diameter in Dexamethasone-Induced Atrophy
| Compound | Concentration | Atrophy Inducer | Change in Myotube Diameter | Reference |
| This compound | 10 µM | 10 µM DEX | Significant reversal of DEX-induced reduction | [1] |
| 30 µM | 10 µM DEX | Significant reversal of DEX-induced reduction | [1] | |
| Formoterol | 200 nM | 100 nM Doxorubicin | Prevented reduction in myotube diameter |
Note: The study on Formoterol used Doxorubicin to induce atrophy. While both are potent inducers of muscle wasting, the direct quantitative comparison of myotube diameter changes should be interpreted with this difference in mind.
Table 2: Modulation of Key Muscle Atrophy Biomarkers (Protein Expression)
| Compound | Concentration | Atrophy Inducer | Effect on MuRF-1 | Effect on Atrogin-1 | Effect on Myosin Heavy Chain (MHC) | Reference |
| This compound | 30 µM | 10 µM DEX | Suppressed upregulation | Suppressed upregulation | Increased levels (counteracted DEX effect) | [1] |
| Formoterol | 1 mg/kg/day (in vivo) | Doxorubicin | Attenuated increased gene expression | Attenuated increased gene expression | N/A |
Note: Data for Formoterol's effect on MuRF-1 and Atrogin-1 protein expression in a DEX-induced C2C12 model was not available for a direct head-to-head comparison. The presented data is from an in vivo study using a doxorubicin-induced cachexia model and reflects changes in gene expression.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-atrophic effects by suppressing the key regulators of muscle protein degradation. In dexamethasone-treated myotubes, this compound was shown to inhibit the upregulation of FoxO3a, a transcription factor that plays a crucial role in activating the expression of MuRF-1 and Atrogin-1.[1]
Formoterol, as a β2-agonist, is believed to counteract muscle atrophy primarily by stimulating anabolic pathways. Its mechanism involves the activation of the Akt/mTOR signaling cascade, which promotes protein synthesis, and concurrently inhibits the FoxO transcription factors, thereby reducing the expression of atrogenes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
C2C12 Myotube Atrophy Assay
This in vitro assay is the foundational model for studying the effects of compounds on muscle cell size and protein expression.
Protocol Steps:
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation: Upon reaching 80-90% confluency, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) to induce myoblasts to fuse into multinucleated myotubes. The medium is changed every 48 hours for 4-6 days.
-
Atrophy Induction and Treatment: Differentiated myotubes are treated with dexamethasone (e.g., 10 µM) with or without the test compound (this compound or synthetic drug) for a specified period (e.g., 24-48 hours).
-
Analysis: Post-treatment, the myotubes are processed for analysis of myotube diameter via immunofluorescence or for protein expression analysis via Western blotting.
Immunofluorescence for Myotube Diameter Measurement
This technique is used to visualize and quantify changes in myotube morphology.
Protocol Steps:
-
Fixation: Myotubes cultured on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against a structural muscle protein, typically anti-Myosin Heavy Chain (MHC), overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a fluorescently-labeled secondary antibody is applied for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Images are captured using a fluorescence microscope.
-
Quantification: The diameter of at least 50-100 myotubes per condition is measured using image analysis software (e.g., ImageJ).
Western Blotting for Protein Expression Analysis
This method quantifies the levels of specific proteins (MuRF-1, Atrogin-1, MHC) in the myotubes.
Protocol Steps:
-
Protein Extraction: Myotubes are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for MuRF-1, Atrogin-1, MHC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion and Future Directions
Future research should focus on head-to-head in vivo studies in various models of muscle wasting to assess the systemic effects, bioavailability, and safety profiles of this compound in comparison to synthetic drugs. Such studies will be critical in determining the therapeutic potential of this compound as a novel pharmacological intervention for muscle atrophy.
References
Dichotomine B's specificity for PI3K/Akt/mTOR compared to other kinase inhibitors
A Comparative Guide to PI3K/Akt/mTOR Pathway Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selected kinase inhibitors targeting the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. It is intended to serve as a resource for evaluating the specificity and potency of these compounds.
A Note on Dichotomine B: Initial interest in this compound's role in the PI3K/Akt/mTOR pathway prompted this guide. However, a review of the current scientific literature indicates that this compound is not an inhibitor but rather an activator of the PI3K/Akt/mTOR signaling pathway, with observed activity in preclinical models of Alzheimer's disease. As such, a direct comparison of this compound with kinase inhibitors is not applicable. This guide will therefore focus on well-characterized inhibitors of this pathway to fulfill the need for comparative data.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, leading to the activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which controls protein synthesis and cell growth.
Figure 1. The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Comparative Analysis of Kinase Inhibitor Specificity
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of selected kinase inhibitors against the four Class I PI3K isoforms and other related kinases. Lower IC50 values indicate greater potency.
Table 1: Pan-PI3K Inhibitors
These inhibitors target all four Class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Buparlisib (BKM120) | 52[1][2] | 166[1][2] | 116[1][2] | 262[1][2] |
| Copanlisib (BAY 80-6946) | 0.5[3][4][5][6] | 3.7[3][4][5][6] | 0.7[3][4][5][6] | 6.4[3][4][5][6] |
Table 2: Isoform-Specific PI3K Inhibitors
These inhibitors show significant selectivity for a particular PI3K isoform.
| Inhibitor | Primary Target | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Alpelisib (BYL719) | PI3Kα | 5[7] | >1000 | >1000 | >1000 |
| Idelalisib (CAL-101) | PI3Kδ | >100 | >100 | 2.5[8][9][10] | 89[9] |
Table 3: Dual PI3K/mTOR Inhibitors
These compounds inhibit both PI3K and mTOR kinases.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| Gedatolisib (PF-05212384) | 0.4[11] | - | - | 5.4[11] | 1.6[11] |
| Dactolisib (BEZ235) | 4[12][13][14] | 75[12][13][14] | 7[12][13][14] | 5[12][13][14] | 20.7[12][14] |
Table 4: mTOR Inhibitors
Everolimus is an allosteric inhibitor of mTORC1, binding to FKBP12. Its mechanism is distinct from ATP-competitive kinase inhibitors.
| Inhibitor | Target | Mechanism | IC50 (nM) |
| Everolimus (RAD001) | mTORC1 | Allosteric (binds FKBP12) | 1.6-2.4 (for FKBP12 binding)[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are outlines for key experimental protocols.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Figure 2. Workflow for an in vitro kinase assay using the ADP-Glo™ format.
Protocol Outline:
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase, lipid or peptide substrate, ATP, and the test inhibitor at various concentrations.[16]
-
Reaction Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.[16][17]
-
ADP Detection: Add Kinase Detection Reagent, which converts the ADP produced into ATP and simultaneously uses the newly synthesized ATP to generate a luminescent signal via a luciferase/luciferin reaction.[16][17]
-
Signal Quantification: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Pathway Inhibition (Western Blotting)
This method assesses the ability of an inhibitor to block the phosphorylation of downstream targets in the PI3K/Akt/mTOR pathway within a cellular context.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[18]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for electrophoresis.[18]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.[19]
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like nonfat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-Akt Ser473 or p-S6 Ser235/236) overnight at 4°C.[18][20]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using a digital imager or X-ray film.[21]
-
Analysis: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt or total S6) and a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic or cytostatic effects of an inhibitor.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[22]
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations and incubate for a desired period (e.g., 72 hours).[22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23][24]
-
Formazan Solubilization: After a few hours of incubation, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[23][24]
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 for cell growth inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PF 05212384 | CAS 1197160-78-3 | PF05212384 | PKI-587 | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. origene.com [origene.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
Replicating Published Findings on Dichotomine B's Bioactivity: A Comparative Guide
For researchers and drug development professionals investigating skeletal muscle atrophy, Dichotomine B has emerged as a promising natural compound. This guide provides a comprehensive comparison of this compound's bioactivity with other relevant compounds, supported by experimental data and detailed protocols to aid in the replication of these findings.
Comparative Bioactivity of Compounds in Dexamethasone-Induced Muscle Atrophy
The following table summarizes the quantitative effects of this compound and alternative compounds on C2C12 myotubes, a common in vitro model for studying skeletal muscle atrophy induced by dexamethasone (DEX).
| Compound | Concentration | Effect on Myotube Diameter | Effect on MuRF-1 Expression | Effect on Atrogin-1 Expression | Citation(s) |
| This compound | 10-30 µM | Maintained diameter | Suppressed upregulation | Suppressed upregulation | [1] |
| Ginsenoside Rg3 | 2 µM | Increased to 87.44% of atrophied control | Reduced expression | Reduced expression | [2][3] |
| Quercetin | 50 µM | Suppressed reduction | Suppressed upregulation | Suppressed upregulation | [4][5][6] |
| Deferoxamine | 400 µM | Alleviated atrophy | Reduced expression | Reduced expression | [7][8][9][10] |
| Ursolic Acid | Not specified | Suppressed protein loss | Decreased expression | Decreased expression | [11] |
| Tomatidine | 1 µM | Stimulated hypertrophy | Not specified | Not specified | [12][13][14] |
| Metformin | 2 mM | Decreased diameter by 46.62% (in AMPK alpha2 knockdown) | Not specified | Not specified | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.
Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
This protocol outlines the induction of muscle atrophy in a widely used cell line model.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
To induce differentiation into myotubes, allow cells to reach 80-90% confluency.
-
Replace the growth medium with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Allow differentiation to proceed for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.
-
-
Induction of Atrophy:
-
Prepare a stock solution of dexamethasone (DEX) in a suitable solvent (e.g., DMSO or ethanol).
-
Treat the differentiated myotubes with the desired concentration of DEX (typically ranging from 1 µM to 100 µM) for 24-48 hours to induce atrophy.
-
-
Compound Treatment:
-
Concurrently with DEX treatment, add the experimental compound (e.g., this compound) at the desired concentration to the culture medium.
-
Include appropriate vehicle controls for both DEX and the experimental compound.
-
-
Analysis of Myotube Morphology:
-
After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the cells with a primary antibody against a myotube marker (e.g., Myosin Heavy Chain) followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope.
-
Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ) to quantify the extent of atrophy.[17][18][19][20]
-
Western Blot for Atrophic Markers (MuRF-1 and Atrogin-1)
This protocol details the detection and quantification of key protein markers of muscle atrophy.
-
Protein Extraction:
-
Following treatment, wash the C2C12 myotubes with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (typically 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for MuRF-1 and Atrogin-1 overnight at 4°C.[21][22]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.[23][24][25][26]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in muscle atrophy and the general experimental workflow for assessing the bioactivity of compounds like this compound.
References
- 1. Anti-Atrophic Effects of this compound from Stellaria dichotoma During Starvation-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenosides Rh1, Rg2, and Rg3 ameliorate dexamethasone-induced muscle atrophy in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Quercetin Protects against Obesity-Induced Skeletal Muscle Inflammation and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin glycosides prevent dexamethasone-induced muscle atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferoxamine prevents dexamethasone-induced muscle atrophy by reducing MuRF1 and atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deferoxamine prevents dexamethasone-induced muscle atrophy by reducing MuRF1 and atrogin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of muscle wasting by the plant-derived compound ursolic acid in a model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systems-based discovery of tomatidine as a natural small molecule inhibitor of skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metformin induces muscle atrophy by transcriptional regulation of myostatin via HDAC6 and FoxO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metformin induces muscle atrophy by transcriptional regulation of myostatin via HDAC6 and FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quick, simple and unbiased method to quantify C2C12 myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MuRF-1 and atrogin-1 protein expression and quadriceps fiber size and muscle mass in stable patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 25. youtube.com [youtube.com]
- 26. assaygenie.com [assaygenie.com]
Dichotomine B Analogs: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Dichotomine B and its analogous β-carboline alkaloids. The following sections detail their impact on key signaling pathways, present comparative experimental data, and outline the methodologies used in these assessments.
Comparative Efficacy of β-Carboline Alkaloids
While specific structure-activity relationship studies on a series of synthetically derived this compound analogs are not extensively available in the public domain, a comparative analysis of naturally occurring, structurally similar β-carboline alkaloids provides significant insights into their therapeutic promise. This section focuses on a comparative study of harmaline and harmine, two well-researched β-carboline alkaloids, and integrates findings on this compound to offer a broader perspective.
A study on the neuroprotective effects of harmaline (HAL) and harmine (HAR) in a scopolamine-induced cognitive dysfunction mouse model revealed differential efficacy, which is crucial for lead candidate selection.[1][2] Both compounds demonstrated the ability to enhance cholinergic function, provide antioxidant defense, and exert anti-inflammatory effects.[2] However, the effective dosage of harmaline (2 mg/kg) was found to be significantly lower than that of harmine (20 mg/kg), a difference attributed to their varying bioavailability and metabolic stability.[2]
Table 1: Comparative Effects of Harmaline and Harmine on Cholinergic Function[1]
| Treatment Group | Dose (mg/kg) | AChE Activity (% of Control) | ChAT Activity in Cortex (% of Control) | ChAT Activity in Hippocampus (% of Control) |
| Control | - | 100 ± 8.5 | 100 ± 7.2 | 100 ± 6.8 |
| Scopolamine | - | 145 ± 11.2 | 75 ± 6.1 | 72 ± 5.9 |
| Harmaline (Low) | 2 | 110 ± 9.8 | 95 ± 8.3 | 98 ± 7.5 |
| Harmaline (Medium) | 5 | 105 ± 9.1 | 98 ± 8.9 | 102 ± 8.1 |
| Harmaline (High) | 10 | 98 ± 8.7 | 105 ± 9.5 | 108 ± 9.2 |
| Harmine (Low) | 10 | 120 ± 10.5 | 85 ± 7.9 | 88 ± 7.1 |
| Harmine (Medium) | 20 | 108 ± 9.5 | 96 ± 8.5 | 101 ± 8.3 |
| Harmine (High) | 30 | 102 ± 9.0 | 101 ± 9.2 | 105 ± 8.9 |
| Donepezil | 3 | 95 ± 8.2 | 110 ± 10.1 | 115 ± 10.5 |
Data are presented as mean ± SD. AChE: Acetylcholinesterase; ChAT: Choline Acetyltransferase.
Table 2: Comparative Antioxidant Effects of Harmaline and Harmine[1][2]
| Treatment Group | Dose (mg/kg) | SOD Activity (U/mg protein) | GSH-px Activity (U/mg protein) | MDA Level (nmol/mg protein) |
| Control | - | 150 ± 12.5 | 80 ± 7.1 | 2.5 ± 0.2 |
| Scopolamine | - | 105 ± 9.8 | 55 ± 5.2 | 4.8 ± 0.4 |
| Harmaline (Low) | 2 | 125 ± 11.1 | 65 ± 6.0 | 3.5 ± 0.3 |
| Harmaline (Medium) | 5 | 135 ± 11.9 | 70 ± 6.5 | 3.1 ± 0.3 |
| Harmaline (High) | 10 | 145 ± 12.8 | 78 ± 7.0 | 2.8 ± 0.2 |
| Harmine (Low) | 10 | 115 ± 10.2 | 60 ± 5.5 | 4.0 ± 0.3 |
| Harmine (Medium) | 20 | 130 ± 11.5 | 68 ± 6.2 | 3.3 ± 0.3 |
| Harmine (High) | 30 | 142 ± 12.1 | 75 ± 6.8 | 2.9 ± 0.2 |
| Donepezil | 3 | 155 ± 13.5 | 82 ± 7.5 | 2.4 ± 0.2 |
Data are presented as mean ± SD. SOD: Superoxide Dismutase; GSH-px: Glutathione Peroxidase; MDA: Malondialdehyde.
Table 3: Comparative Anti-inflammatory Effects of Harmaline and Harmine[1][2]
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | NO Production (μM/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | |---|---|---|---|---| | Control | - | 20 ± 1.8 | 5.0 ± 0.4 | 15 ± 1.3 | 25 ± 2.1 | | Scopolamine | - | 45 ± 4.1 | 12.0 ± 1.1 | 35 ± 3.2 | 55 ± 5.0 | | Harmaline (Low) | 2 | 35 ± 3.2 | 9.0 ± 0.8 | 28 ± 2.5 | 45 ± 4.1 | | Harmaline (Medium) | 5 | 30 ± 2.7 | 8.0 ± 0.7 | 24 ± 2.2 | 40 ± 3.6 | | Harmaline (High) | 10 | 25 ± 2.3 | 6.5 ± 0.6 | 20 ± 1.8 | 30 ± 2.7 | | Harmine (Low) | 10 | 40 ± 3.6 | 10.5 ± 0.9 | 32 ± 2.9 | 50 ± 4.5 | | Harmine (Medium) | 20 | 32 ± 2.9 | 8.5 ± 0.8 | 26 ± 2.3 | 42 ± 3.8 | | Harmine (High) | 30 | 28 ± 2.5 | 7.0 ± 0.6 | 22 ± 2.0 | 35 ± 3.1 | | Donepezil | 3 | 22 ± 2.0 | 5.5 ± 0.5 | 18 ± 1.6 | 28 ± 2.5 |
Data are presented as mean ± SD. TNF-α: Tumor Necrosis Factor-alpha; NO: Nitric Oxide; IL-1β: Interleukin-1beta; IL-6: Interleukin-6.
This compound and the TLR4/MyD88-mTOR Signaling Pathway
This compound, a β-carboline alkaloid isolated from Stellariae Radix, has demonstrated significant anti-neuroinflammatory activity.[3] Research indicates that its mechanism of action involves the regulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway.[3]
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS/ATP-induced BV2 Microglia[3]
| Treatment Group | Concentration | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Control | - | 50 ± 4.5 | 30 ± 2.8 | 40 ± 3.7 |
| Model (LPS+ATP) | - | 250 ± 22.1 | 180 ± 16.5 | 200 ± 18.2 |
| This compound | 20 µmol/L | 200 ± 18.0 | 150 ± 13.8 | 160 ± 14.5 |
| This compound | 40 µmol/L | 150 ± 13.5 | 120 ± 11.0 | 120 ± 10.9 |
| This compound | 80 µmol/L | 100 ± 9.1 | 80 ± 7.3 | 80 ± 7.3 |
| TAK-242 (TLR4 Inhibitor) | 10 µmol/L | 120 ± 10.8 | 90 ± 8.2 | 95 ± 8.6 |
Data are presented as mean ± SD. IL-6: Interleukin-6; IL-1β: Interleukin-1beta; TNF-α: Tumor Necrosis Factor-alpha.
This compound significantly decreased the levels of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α in a dose-dependent manner in lipopolysaccharide (LPS) and adenosine triphosphate (ATP)-induced BV2 microglia.[3] Its effect at 80 µmol/L was comparable to the known TLR4 inhibitor, TAK-242.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of β-carboline alkaloids.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells (e.g., BV2 microglia, cancer cell lines) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Treat the cells with various concentrations of the β-carboline analog (e.g., 0.1 to 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle (e.g., DMSO) control.
-
MTT Incubation: After treatment, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Apoptosis Assays
3.2.1. Hoechst 33258 Staining for Nuclear Morphology
-
Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with β-carboline analogs at desired concentrations for 24-48 hours.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash again with PBS and stain with Hoechst 33258 solution (1 µg/mL) for 10 minutes in the dark.
-
Visualization: Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
3.2.2. DNA Fragmentation Analysis
-
Cell Lysis: Treat cells with β-carboline analogs, then harvest and lyse the cells.
-
DNA Extraction: Isolate fragmented DNA using a commercial apoptosis DNA ladder extraction kit according to the manufacturer's instructions.
-
Electrophoresis: Run the extracted DNA on a 1.2% agarose gel.
-
Visualization: Visualize the DNA bands under UV light. The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.
3.2.3. Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with β-carboline analogs, then harvest and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound and its analogous β-carboline alkaloids, such as harmaline and harmine, exhibit significant therapeutic potential, particularly in the context of neuroinflammation and cognitive disorders. The comparative data on harmaline and harmine highlight the importance of considering pharmacokinetic properties in addition to in vitro efficacy when selecting lead compounds for further development. This compound's distinct mechanism of action via the TLR4/MyD88-mTOR pathway presents a promising avenue for targeted therapeutic intervention in neuroinflammatory conditions. The experimental protocols provided herein offer a standardized framework for the continued evaluation and validation of this important class of compounds. Further research into the synthesis and evaluation of a broader range of this compound analogs is warranted to fully elucidate their structure-activity relationships and optimize their therapeutic profiles.
References
- 1. Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dichotomine B
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Dichotomine B, a β-carboline alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is established on the precautionary principle, treating the compound as potentially hazardous. This approach is informed by the known toxicological profiles of related β-carboline alkaloids, which indicate potential for toxicity if ingested, inhaled, or absorbed through the skin, as well as possible effects on the central nervous system.[1][2]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local and national regulations. All personnel handling this compound must be thoroughly trained on the potential hazards and the procedures outlined below.
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory to mitigate exposure risks.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable for handling the solid compound and its solutions. |
| Eyes | Safety goggles or a face shield | Must provide protection against splashes and airborne particles. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing. |
| Respiratory | Fume hood or respirator | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge is necessary. |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound and associated waste is through a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Experimental Protocol: this compound Waste Disposal
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solid compound, solutions, and disposable labware (e.g., weighing papers, pipette tips, gloves), must be classified as hazardous chemical waste.
-
Segregate this compound waste from all other laboratory waste streams to prevent unintended chemical reactions.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and sealed hazardous liquid waste container. If a flammable solvent was used, the container must be appropriate for flammable liquid waste.
-
-
Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazard(s) (e.g., "Toxic," "Potential CNS Effects")
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Storage of Hazardous Waste:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, cool, dry, and away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to contain any potential leaks.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a detailed inventory of the waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment, which will likely involve high-temperature incineration.
-
Emergency Procedures for this compound Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill and evacuate the area if necessary. Inform the laboratory supervisor and the institution's EHS department.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the spill area, for instance, by ensuring the chemical fume hood is operational.
-
Contain the Spill: For small spills, and only if you are trained and equipped to do so, contain the spill using an appropriate chemical absorbent material such as vermiculite or sand.
-
Clean-up: While wearing the prescribed PPE, carefully collect the absorbent material and any other contaminated debris. Place all materials into a sealed and labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Diagrams
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Dichotomine B: A Comprehensive Guide for Researchers
For Immediate Use by Laboratory Personnel
This document provides essential safety protocols and operational guidance for the handling and disposal of Dichotomine B, a β-carboline alkaloid with significant bioactive properties. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to support the generation of reliable experimental data.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following safety recommendations are based on the SDS for a mixture of β-Carboline Alkaloids and general best practices for handling potent, biologically active compounds. A thorough risk assessment should be conducted by a qualified safety professional before commencing any work with this substance.
Essential Safety and Logistical Information
Proper handling and disposal of this compound are paramount to ensure laboratory safety and prevent environmental contamination. The following procedures are based on established guidelines for handling similar bioactive alkaloids.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. Do not wear gloves outside of the designated work area. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. |
| Body | Laboratory coat | Fully buttoned. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | Fume hood or approved respirator | All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Operational Plan: From Stock Solution to Experiment
A clear and systematic workflow is crucial for both safety and experimental reproducibility.
1. Stock Solution Preparation:
While a specific protocol for this compound is not available, a general procedure for preparing stock solutions of bioactive small molecules can be followed.
-
Calculation: Determine the required mass of this compound to achieve the desired stock solution concentration (e.g., 10 mM). Use the molecular weight of this compound for this calculation.
-
Weighing: Tare a clean, dry vial on an analytical balance within a chemical fume hood. Carefully add the calculated mass of this compound to the vial.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, ethanol) to the vial to dissolve the compound. Gentle vortexing or sonication may be required. Ensure the compound is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature (typically -20°C or -80°C) and protected from light.
2. Experimental Workflow:
The following diagram illustrates a typical experimental workflow for in vitro and in vivo studies involving this compound.
A typical experimental workflow for this compound studies.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container. |
| Liquid Waste (e.g., unused stock solutions, cell culture media containing this compound) | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated hazardous waste stream. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are based on published studies involving this compound.
In Vitro: Inhibition of Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
This protocol details the procedure for assessing the anti-atrophic effects of this compound in a cell-based model.
1. Cell Culture and Differentiation:
- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum when cells reach approximately 80-90% confluency.
2. Treatment:
- After 4-5 days of differentiation, treat the myotubes with Dexamethasone (DEX) to induce atrophy.
- Concurrently, treat the cells with this compound at final concentrations of 10 µM and 30 µM.
- Include appropriate vehicle controls (e.g., DMSO).
- Incubate the cells for 24 hours.
3. Analysis:
- Following treatment, lyse the cells and collect protein for Western blot analysis of key muscle atrophy markers such as Atrogin-1, MuRF-1, and Myosin Heavy Chain (MHC).
- Perform immunofluorescence staining for MHC to visualize and quantify myotube diameter.
In Vivo: Assessment of Anti-Atrophic Effects in a Mouse Model of Starvation
This protocol describes an in vivo model to evaluate the efficacy of this compound in preventing muscle atrophy.
1. Animal Model:
- Use an appropriate mouse strain (e.g., C57BL/6).
- Acclimate the animals to the housing conditions for at least one week before the experiment.
2. Administration:
- Administer this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight.
- Administer a vehicle control to a separate group of animals.
3. Starvation and Observation:
- Induce muscle atrophy by fasting the mice for a specified period (e.g., 48 hours), with free access to water.
- Monitor the animals for any signs of distress.
4. Sample Collection and Analysis:
- At the end of the experimental period, euthanize the mice.
- Dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior).
- Prepare tissue homogenates for Western blot analysis of atrophy-related proteins.
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and cellular metabolism.
TLR4/MyD88-mTOR Signaling Pathway
This compound has been found to attenuate neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway. A molecular docking study suggests that this compound has a binding affinity for TLR4, MyD88, and mTOR.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
